Lopinavir Metabolite M-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29?,30?,31-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMJBRVYHIASB-ZTPULBCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(=O)NC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir, an antiretroviral protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) mediated metabolism of lopinavir, thereby increasing its plasma concentration. The metabolism of lopinavir primarily occurs in the liver, leading to the formation of several oxidative metabolites. Among these, Metabolite M-1 is a major product of this biotransformation. This technical guide provides a comprehensive overview of the chemical structure and properties of Lopinavir Metabolite M-1, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is the product of the oxidation of the parent drug, lopinavir. The chemical structure is characterized by the addition of an oxygen atom.
Chemical Name: (2S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2,4-dioxo-1,3-diazinan-1-yl)butanamide
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--NC(=O)--INVALID-LINK--C)N4C(=O)CCNC4=O
InChI: InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34-/m0/s1[1]
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is presented in the table below. For comparison, the properties of the parent drug, lopinavir, are also included where available.
| Property | This compound | Lopinavir (Parent Drug) |
| Molecular Formula | C37H46N4O6[2][3] | C37H48N4O5[4] |
| Molecular Weight | 642.78 g/mol [2][3] | 628.81 g/mol [4] |
| CAS Number | 192725-39-6[2][3] | 192725-17-0[4] |
| Melting Point | Not available | 124-127 °C[4] |
| Boiling Point | Not available | 924.1 ± 65.0 °C (Predicted)[5] |
| Solubility | Not available | Freely soluble in methanol and ethanol; soluble in isopropanol; practically insoluble in water.[5] Soluble in DMSO (~14 mg/mL) and ethanol (~20 mg/mL).[6] |
| Biological Activity | Inhibits HIV protease with a Ki of 0.7 pM.[2] Antiviral activity (EC50) of 1.413 μM in MT-4 cells.[2] | Potent inhibitor of HIV-1 protease. |
Metabolic Pathway of Lopinavir to Metabolite M-1
Lopinavir undergoes extensive metabolism primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[6][7] This metabolic process involves oxidation, leading to the formation of several metabolites, with M-1, M-3, and M-4 being the predominant ones found in plasma.[7] The formation of Metabolite M-1 is a key step in the clearance of lopinavir.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described by Sham et al. in Bioorganic & Medicinal Chemistry Letters (2001).[8] While the full experimental details from the original publication are not readily accessible in the public domain, the general approach involves the chemical oxidation of lopinavir. A detailed protocol for a similar synthesis of lopinavir and its related substances is provided by Reddy et al. in Scientia Pharmaceutica (2015), which can serve as a reference for the chemical transformations involved.[9]
General Synthetic Approach (based on available literature): The synthesis would likely involve a selective oxidation of the tetrahydropyrimidinone ring of lopinavir. This could be achieved using a suitable oxidizing agent that targets this specific moiety without affecting other functional groups in the lopinavir molecule. The reaction would be followed by purification steps, such as chromatography, to isolate the M-1 metabolite.
In Vitro Metabolism of Lopinavir
The generation of this compound for analytical and pharmacological studies can be achieved through in vitro metabolism assays using human liver microsomes.[6][10]
Protocol for In Vitro Metabolism using Human Liver Microsomes: [11][12]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).
-
Substrate Addition: Add lopinavir (e.g., 1-10 µM final concentration) to the incubation mixture. The final concentration of organic solvent (e.g., DMSO or methanol) used to dissolve the lopinavir should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the metabolites, can then be collected for analysis.
-
Analysis: Analyze the supernatant using analytical techniques such as LC-MS/MS to identify and quantify the formation of this compound and other metabolites.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not widely available in the public domain. However, data for the parent compound, lopinavir, can be used for comparative analysis.
Mass Spectrometry
Mass spectrometry is a key technique for the identification and quantification of lopinavir and its metabolites.
-
Lopinavir: The protonated molecule [M+H]+ of lopinavir is observed at m/z 629.83. A major fragment ion is typically observed at m/z 447.38, corresponding to the loss of the 3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanal moiety.[13][14][15]
-
This compound: The expected protonated molecule [M+H]+ for M-1 would be at m/z 645, reflecting the addition of an oxygen atom to the lopinavir structure. The fragmentation pattern would be expected to show some similarities to lopinavir, with potential shifts in fragment masses due to the modification.
NMR Spectroscopy
-
¹H and ¹³C NMR of Lopinavir: Detailed NMR assignments for lopinavir have been published and can be used to identify the structural changes in its metabolites.[1][16]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
-
Lopinavir: The FTIR spectrum of lopinavir shows characteristic peaks for its various functional groups, including OH and N-H stretching vibrations around 3402 cm⁻¹ and 3300 cm⁻¹.[17]
-
This compound: The IR spectrum of M-1 would be expected to be very similar to that of lopinavir, with potential subtle shifts in the positions and intensities of the peaks due to the structural modification. The introduction of a carbonyl group in the tetrahydropyrimidinone ring would likely alter the C=O stretching vibrations.
Conclusion
This compound is a significant product of the CYP3A4-mediated metabolism of lopinavir. Understanding its chemical structure, properties, and formation is crucial for a comprehensive understanding of the pharmacokinetics and potential drug-drug interactions of lopinavir. While some data on M-1 is available, further research to fully characterize its physicochemical properties and to obtain detailed spectroscopic data would be beneficial for the scientific community. The experimental protocols outlined in this guide provide a starting point for researchers interested in the synthesis, isolation, and analysis of this important metabolite.
References
- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. xenotech.com [xenotech.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Lopinavir-menthol co-crystals for enhanced dissolution rate and intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. One of its major oxidative metabolites, M-1, has been shown to retain significant in vitro antiviral activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the known in vitro antiviral properties of Lopinavir Metabolite M-1, its mechanism of action, and the experimental methodologies used for its characterization. The information is compiled to support further research and drug development efforts in the field of antiretroviral therapy.
Introduction
Lopinavir is a second-generation protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, most commonly co-administered with ritonavir to boost its pharmacokinetic profile.[1] The biotransformation of lopinavir in the liver results in several metabolites, with the C-4 oxidation products, including M-1, being predominant.[2] A pivotal study by Sham et al. (2001) synthesized and evaluated the antiviral activities of these major metabolites, revealing that M-1 is not an inactive byproduct but an active molecule with potent anti-HIV activity.[2] Understanding the antiviral profile of such active metabolites is crucial for a complete comprehension of a drug's overall efficacy and potential for long-term viral suppression.
Mechanism of Action: HIV-1 Protease Inhibition
This compound shares its mechanism of action with its parent drug, lopinavir. It functions as a competitive, peptidomimetic inhibitor of the HIV-1 protease enzyme.[3][4] This viral enzyme is critical for the HIV life cycle, as it is responsible for cleaving the newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes (such as reverse transcriptase, integrase, and protease itself).[5][6]
By binding to the active site of the protease, Metabolite M-1 blocks this cleavage process.[4] This inhibition results in the production of immature, non-infectious viral particles that are incapable of completing the maturation process and infecting new host cells.[7][8]
References
- 1. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system. This process leads to the formation of several metabolites, with the C-4 oxidation product, Metabolite M-1 (M-1), being a major species found in plasma. Crucially, M-1 is not an inactive byproduct but an active metabolite that retains a significant mechanism of action against HIV. This technical guide provides a detailed examination of the mechanism of action of Lopinavir Metabolite M-1, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.
Introduction to Lopinavir Metabolism
Lopinavir's clinical efficacy is intrinsically linked to its metabolic profile. Due to rapid and extensive first-pass metabolism by hepatic CYP3A isozymes, lopinavir has low oral bioavailability when administered alone[1][2]. To counteract this, lopinavir is co-formulated with ritonavir, a potent inhibitor of CYP3A, which "boosts" the plasma concentration of lopinavir, thereby enhancing its antiviral activity[1][3][4].
The metabolism of lopinavir results in at least twelve identified metabolites, with the C-4 oxidation products M-1, M-3, and M-4 being the most prominent in plasma[3]. This guide focuses specifically on the M-1 metabolite and its functional implications.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the HIV-1 protease enzyme.[5] This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this protease, M-1, like its parent compound lopinavir, results in the production of immature and non-infectious viral particles.[3][6]
Quantitative Analysis of M-1 Activity
The inhibitory and antiviral activities of this compound have been quantified, demonstrating its potency. The key parameters are summarized in the table below.
| Parameter | Value | Target/System | Reference |
| Ki (Inhibition Constant) | 0.7 pM | HIV Protease | Sham HL, et al. 2001[5] |
| EC50 (Half Maximal Effective Concentration) | 1.413 μM | Antiviral Activity in MT-4 cells | Sham HL, et al. 2001[5] |
Experimental Protocols
The following sections describe the likely experimental methodologies used to determine the quantitative data presented above, based on standard practices in the field.
HIV Protease Inhibition Assay (for Ki determination)
This experiment would typically involve a cell-free enzymatic assay to measure the direct inhibitory effect of this compound on purified HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
A specific fluorogenic substrate for HIV-1 protease
-
This compound (test inhibitor) at various concentrations
-
Assay buffer (e.g., sodium acetate buffer at a specific pH)
-
Control inhibitor (e.g., lopinavir)
-
96-well microplates
-
Fluorometer
-
-
Procedure:
-
The HIV-1 protease and the fluorogenic substrate are incubated together in the assay buffer.
-
The enzyme cleaves the substrate, leading to an increase in fluorescence.
-
To determine the inhibitory activity of M-1, the enzyme is pre-incubated with varying concentrations of the metabolite before the addition of the substrate.
-
The rate of the enzymatic reaction (increase in fluorescence over time) is measured for each concentration of M-1.
-
The data is then plotted to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
The Inhibition Constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.
-
Antiviral Activity Assay (for EC50 determination)
This experiment is a cell-based assay to evaluate the ability of this compound to inhibit HIV replication in a cellular context.
-
Cell Line:
-
MT-4 cells, which are human T-cell leukemia cells highly susceptible to HIV-1 infection.
-
-
Reagents and Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
This compound at various concentrations
-
Cell culture medium and supplements
-
Reagents to quantify viral replication (e.g., p24 antigen ELISA kit or a colorimetric assay for cell viability like MTT).
-
-
Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
The cells are then infected with a known amount of HIV-1.
-
Immediately after infection, varying concentrations of this compound are added to the cell cultures.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
After the incubation period, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant or by assessing the cytopathic effect of the virus on the cells (cell viability).
-
The data is plotted as the percentage of inhibition of viral replication versus the concentration of M-1.
-
The EC50 value, the concentration of M-1 that inhibits viral replication by 50%, is determined from this plot.
-
Signaling Pathways and Experimental Workflows
Lopinavir Metabolism and M-1 Formation
Lopinavir is metabolized by CYP3A4, leading to the formation of multiple metabolites, including the active M-1. This process is inhibited by ritonavir, which is crucial for maintaining therapeutic levels of lopinavir.
Caption: Metabolic pathway of Lopinavir to its active metabolite M-1.
M-1 Mechanism of Action on HIV Replication
This compound inhibits HIV-1 protease, which is essential for the maturation of the virus. This leads to the production of non-infectious virions.
Caption: Inhibition of HIV-1 protease by this compound.
Experimental Workflow for Metabolite Identification
The identification of lopinavir metabolites, such as M-1, typically involves in vitro incubation followed by advanced analytical techniques.
Caption: Experimental workflow for identifying lopinavir metabolites.
Conclusion
This compound is an active metabolite that contributes to the overall antiviral effect of lopinavir. Its potent inhibition of HIV-1 protease underscores the importance of understanding the metabolic fate of antiretroviral drugs. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological profile of lopinavir and its metabolites. Future research could focus on the in vivo contribution of M-1 to the overall efficacy and potential toxicity of lopinavir therapy.
References
- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lopinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic process leads to the formation of several metabolites, with the M-1 metabolite being of significant biological interest. This technical guide provides an in-depth overview of the formation of Lopinavir M-1, its biological activities, and the experimental methodologies used to characterize it. The M-1 metabolite, a C-4 oxidation product of lopinavir, demonstrates potent anti-HIV activity, comparable to the parent drug. Its formation is a critical factor in the pharmacokinetics of lopinavir, necessitating the co-administration of ritonavir, a potent CYP3A4 inhibitor, to "boost" lopinavir's plasma concentrations and therapeutic efficacy. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Lopinavir is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its efficacy is, however, limited by its low oral bioavailability (~25%) due to rapid and extensive first-pass metabolism in the gut and liver.[2] This metabolism is almost exclusively carried out by CYP3A isozymes, leading to the production of at least twelve metabolites in vitro.[2] Among these, the C-4 oxidation products M-1, M-3, and M-4 are the predominant metabolites found in plasma.[2]
The formation of the M-1 metabolite is of particular importance due to its own intrinsic biological activity. Understanding the nuances of its formation, its pharmacological profile, and its contribution to the overall therapeutic and toxicological effects of lopinavir is crucial for optimizing treatment strategies and for the development of future protease inhibitors.
Lopinavir M-1 Formation and Metabolism
The primary pathway for the formation of Lopinavir M-1 is the oxidation of the C-4 position of the lopinavir molecule. This reaction is catalyzed by the CYP3A4 enzyme. The co-administration of ritonavir, a potent inhibitor of CYP3A4, significantly reduces the metabolism of lopinavir, thereby increasing its plasma concentrations and therapeutic window.[2][3] Ritonavir also plays a role in inhibiting the overall bioactivation of lopinavir.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is an antiretroviral protease inhibitor critical in the management of Human Immunodeficiency Virus (HIV) infection.[1] Its efficacy is significantly influenced by its metabolic fate within the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This technical guide provides an in-depth overview of the metabolism of lopinavir to its M-1 metabolite in human liver microsomes (HLMs), a key in vitro model for studying drug metabolism.
Lopinavir undergoes extensive oxidative metabolism, almost exclusively by hepatic CYP3A isozymes.[2] One of the predominant metabolites formed is M-1, a product of C-4 oxidation.[2] The clinical formulation of lopinavir includes ritonavir, a potent inhibitor of CYP3A enzymes.[1][2] This co-administration is essential as it slows down lopinavir's biotransformation, thereby increasing its plasma concentrations and therapeutic efficacy.[2] The M-1 metabolite itself has been shown to possess antiviral activity.[3]
This document details the experimental protocols for studying this metabolic conversion in HLMs, presents available data on the enzymatic kinetics, and provides visual representations of the metabolic pathway and experimental workflows.
Lopinavir Metabolism to M-1: The Core Pathway
The primary metabolic pathway for the formation of the M-1 metabolite from lopinavir is through oxidation, a reaction predominantly catalyzed by the CYP3A4 isoenzyme.
Caption: Metabolic conversion of Lopinavir to its M-1 metabolite by CYP3A4.
Quantitative Data: Enzyme Kinetics
While the crucial role of CYP3A4 in the metabolism of lopinavir is well-established, specific publicly available kinetic parameters (Km, Vmax, and CLint) for the formation of the M-1 metabolite in human liver microsomes are not extensively documented in the readily accessible scientific literature. However, one study reported an estimated in vitro half-life and intrinsic clearance (CLint, HLM) for the overall depletion of lopinavir in adult HLMs.[4]
| Parameter | Value | Reference |
| Lopinavir (Overall Depletion) | ||
| in vitro Half-Life (t½) | 7.18 min | [4] |
| Intrinsic Clearance (CLint, HLM) | 4830 µL/min/mg | [4] |
Note: These values represent the overall metabolism of lopinavir and not specifically the formation of the M-1 metabolite. Kinetic parameters for enzymatic reactions are typically determined by incubating the substrate (lopinavir) at various concentrations with HLMs and measuring the rate of metabolite formation. The data is then fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance is subsequently calculated as Vmax/Km.
Experimental Protocols
The following sections outline a detailed methodology for conducting an in vitro experiment to study the metabolism of lopinavir to its M-1 metabolite using human liver microsomes. This protocol is a composite based on established practices for in vitro drug metabolism studies.
Materials and Reagents
-
Test Compound: Lopinavir
-
Metabolite Standard: Lopinavir M-1 metabolite (for analytical quantification)
-
Internal Standard: A suitable compound for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct molecule)
-
Human Liver Microsomes (HLMs): Pooled from multiple donors
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Quenching Solution: Acetonitrile or methanol, often containing the internal standard
-
Other Reagents: High-purity water, formic acid (for mobile phase preparation)
Experimental Workflow
Caption: A typical experimental workflow for an in vitro HLM metabolism study.
Detailed Incubation Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of lopinavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentrations with the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.2-1.0 mg/mL) with cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the diluted human liver microsomes and the lopinavir solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with constant shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding a volume of cold quenching solution (e.g., 2-3 volumes of acetonitrile or methanol containing the internal standard).
-
Vortex the samples to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of lopinavir and its M-1 metabolite.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for lopinavir, the M-1 metabolite, and the internal standard. While a specific method for M-1 in microsomes is not detailed in the available literature, methods for lopinavir in plasma can be adapted.[5][6] For instance, a published method for lopinavir in human plasma used the transition m/z 629.6 → 155.2.[5] A similar approach would be required to identify and optimize the MRM transitions for the M-1 metabolite.
-
Signaling Pathways and Logical Relationships
The metabolism of lopinavir is intrinsically linked to the broader network of drug-metabolizing enzymes and the factors that influence their activity.
Caption: The inhibitory effect of Ritonavir on CYP3A4-mediated Lopinavir metabolism.
Conclusion
The in vitro study of lopinavir metabolism to its M-1 metabolite in human liver microsomes is a fundamental step in understanding its pharmacokinetic profile. This process is predominantly mediated by the CYP3A4 enzyme. While specific kinetic data for M-1 formation remains a gap in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate this metabolic pathway. The use of sensitive analytical techniques like LC-MS/MS is crucial for accurate quantification. A thorough understanding of these metabolic processes is vital for optimizing therapeutic strategies and managing potential drug-drug interactions in patients receiving lopinavir.
References
- 1. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pivotal role of cytochrome P450 3A4 (CYP3A4) in the metabolism of the HIV protease inhibitor, lopinavir, with a specific focus on the formation of its major and active metabolite, M-1. Lopinavir undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, which significantly limits its oral bioavailability. The C-4 oxidation of lopinavir by CYP3A4 yields the M-1 metabolite, which has been shown to retain antiviral activity. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for optimizing therapeutic strategies, particularly in the context of co-administration with the potent CYP3A4 inhibitor, ritonavir. This document details the experimental methodologies used to elucidate this metabolic process, presents available quantitative data, and provides visual representations of the key pathways and workflows.
Introduction: Lopinavir Metabolism and the Significance of CYP3A4
Lopinavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. However, when administered alone, lopinavir exhibits poor oral bioavailability (approximately 25%) due to rapid and extensive oxidative metabolism, almost exclusively carried out by the hepatic and intestinal cytochrome P450 3A (CYP3A) isoenzymes.[1][2] This metabolic vulnerability necessitates its co-formulation with a low dose of ritonavir, another protease inhibitor that acts as a potent mechanism-based inhibitor of CYP3A4.[1] This "boosting" strategy significantly increases lopinavir's plasma concentrations and therapeutic efficacy.
Among the various metabolites of lopinavir, the C-4 oxidation products, M-1, M-3, and M-4, are the most predominant found in plasma.[1] Notably, the M-1 metabolite has demonstrated antiviral activity comparable to the parent drug, making the understanding of its formation a key aspect of lopinavir's overall pharmacological profile.[3]
The Metabolic Pathway: From Lopinavir to M-1
The primary metabolic transformation of lopinavir to its M-1 metabolite is an oxidation reaction catalyzed by CYP3A4. This process is central to the drug's clearance and is the principal target of ritonavir's inhibitory action.
Quantitative Data on Lopinavir Metabolism
| Parameter | Value | Enzyme Source | Reference |
| In vitro half-life (t½) | 20.0 min | Recombinant CYP3A4 | [4] |
| Intrinsic Clearance (CLint) | 17.4 µL/min/pmol | Recombinant CYP3A4 | [4] |
Experimental Protocols
The investigation of lopinavir metabolism and the formation of its M-1 metabolite typically involves in vitro studies using human liver microsomes (HLMs) or recombinant CYP enzymes, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Incubation for Lopinavir Metabolism
This protocol is adapted from studies on lopinavir bioactivation and metabolism.
Objective: To assess the in vitro metabolism of lopinavir to its metabolites, including M-1, using human liver microsomes or recombinant CYP3A4.
Materials:
-
Lopinavir
-
Human Liver Microsomes (HLMs) or recombinant CYP3A4
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of lopinavir in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM protein (e.g., 0.2-1.0 mg/mL), or recombinant CYP3A4 (e.g., 10-50 pmol/mL), and lopinavir (at various concentrations to determine kinetics, or a fixed concentration, e.g., 1-30 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
Objective: To separate and quantify lopinavir and its M-1 metabolite from the in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical mobile phase composition could be methanol:0.1% formic acid in water (80:20, v/v).[5]
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lopinavir: m/z 629.6 → 155.2.[5]
-
Metabolite M-1: The specific transition for M-1 would need to be determined by infusion of an M-1 standard or by product ion scanning of the metabolite peak in a full-scan MS experiment.
-
Internal Standard: A suitable stable isotope-labeled standard or a structurally similar compound with a distinct MRM transition.
-
Conclusion
The metabolism of lopinavir is predominantly governed by the activity of CYP3A4, leading to the formation of the major metabolite, M-1. This metabolic pathway is a critical determinant of lopinavir's pharmacokinetic profile and is the target of the boosting agent, ritonavir. While the precise kinetic parameters for M-1 formation are not extensively documented, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate this and other CYP3A4-mediated drug metabolism pathways. Further studies to fully characterize the enzyme kinetics of M-1 formation would provide a more complete understanding of lopinavir's disposition and could aid in the development of future antiviral therapies with improved metabolic stability.
References
- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Lopinavir Metabolite M1 (CAS 192725-39-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
-An In-Depth Technical Guide on Lopinavir Metabolite M1-
Abstract
Lopinavir Metabolite M1, with the Chemical Abstracts Service (CAS) number 192725-39-6, is a significant metabolite of the potent HIV-1 protease inhibitor, lopinavir. This document provides a comprehensive technical overview of Lopinavir Metabolite M1, consolidating its known chemical and physical properties, biological activity, and available safety information. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering structured data, insights into its mechanism of action, and relevant experimental contexts.
Chemical and Physical Properties
Lopinavir Metabolite M1 is an organic compound with the molecular formula C37H46N4O6 and a molecular weight of approximately 642.78 g/mol .[1][2][3][4] It is also referred to by its IUPAC name: (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide.[4] The compound typically presents as an off-white solid.[4]
Table 1: Chemical and Physical Properties of Lopinavir Metabolite M1
| Property | Value | Reference(s) |
| CAS Number | 192725-39-6 | [1][2][3][4] |
| Molecular Formula | C37H46N4O6 | [1][2][3][4] |
| Molecular Weight | 642.78 g/mol | [1][2][3] |
| IUPAC Name | (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide | [4] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in Acetonitrile | [4] |
| Storage Condition | 2-8°C | [4] |
Biological Activity and Mechanism of Action
As a major metabolite of lopinavir, Lopinavir Metabolite M1 retains significant biological activity as an inhibitor of the HIV-1 protease.[2] The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions.[5]
Lopinavir Metabolite M1 has been demonstrated to be a potent inhibitor of HIV protease, with a reported inhibitory constant (Ki) of 0.7 pM.[6][7] Furthermore, it exhibits antiviral activity in vitro, with a 50% effective concentration (EC50) of 1.413 μM in MT-4 cells.[6][7]
Table 2: Biological Activity of Lopinavir Metabolite M1
| Parameter | Value | Cell Line/System | Reference(s) |
| Ki (HIV Protease) | 0.7 pM | - | [6][7] |
| EC50 (Antiviral Activity) | 1.413 μM | MT-4 cells | [6][7] |
Signaling Pathway: HIV Protease Inhibition
The primary mechanism of action for Lopinavir Metabolite M1, inherited from its parent compound, is the direct inhibition of the HIV-1 protease enzyme. This action disrupts the post-translational processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature and infectious viral particles.
Caption: HIV Protease Inhibition by Lopinavir Metabolite M1.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Lopinavir Metabolite M1 are crucial for reproducibility and further research. While specific, step-by-step proprietary methods are not publicly available, the following sections outline generalized procedures based on common methodologies in the field.
Synthesis of Lopinavir Metabolite M1
The synthesis of lopinavir and its metabolites has been reported, often involving multi-step organic synthesis.[8][9] The synthesis of Lopinavir Metabolite M1 would likely follow a convergent synthesis strategy, similar to that of the parent drug, with modifications to introduce the hydroxyl group at the C4 position. A general synthetic approach is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. Lopinavir metabolite M-1, 500 µg, CAS No. 192725-39-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lopinavir Metabolite M1 Impurity - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HIV protease inhibition constant (Ki) of Lopinavir Metabolite M-1, an active metabolite of the antiretroviral drug Lopinavir. This document details the quantitative data, experimental protocols, and metabolic pathways relevant to the study of this compound.
Introduction
Lopinavir is a potent HIV-1 protease inhibitor that is co-administered with ritonavir, a pharmacokinetic enhancer, to treat HIV-1 infection. Lopinavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic process leads to the formation of several metabolites, among which Metabolite M-1 has been identified as an active inhibitor of the HIV protease. Understanding the inhibitory potential of this metabolite is crucial for a complete picture of Lopinavir's in vivo activity and for the development of future antiretroviral agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for Lopinavir and its Metabolite M-1 regarding their inhibition of HIV protease and their antiviral activity.
| Compound | Parameter | Value | Cell Line (for EC50) | Reference |
| Lopinavir | Ki (HIV-1 Protease) | 1.3 - 3.6 pM | - | [1] |
| EC50 (Wild-Type HIV-1) | 10 - 27 nM (in absence of human serum) | Acutely infected lymphoblastic cell lines | [2] | |
| EC50 (Wild-Type HIV-1) | 65 - 289 nM (in presence of 50% human serum) | Acutely infected lymphoblastic cell lines | [2] | |
| This compound | Ki (HIV Protease) | 0.7 pM | - | [3] |
| EC50 | 1.413 µM | MT-4 cells | [3] |
Lopinavir Metabolism and M-1 Formation
Lopinavir is extensively metabolized by CYP3A4 in the liver through oxidation. One of the major metabolic pathways involves the oxidation of the lopinavir molecule to form the active Metabolite M-1.[4][5] The co-administration of lopinavir with a low dose of ritonavir, a potent inhibitor of CYP3A4, significantly slows down this metabolism, thereby increasing the plasma concentration and therapeutic efficacy of lopinavir.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Introduction
Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV-1 infection, typically co-administered with Ritonavir to enhance its pharmacokinetic profile.[1] Lopinavir undergoes extensive oxidative metabolism in the liver, primarily mediated by cytochrome P450 3A (CYP3A) isozymes.[1] This metabolic process results in the formation of several metabolites, with the C-4 oxidation products, including M-1, M-3, and M-4, being the most predominant in plasma.[1] Lopinavir Metabolite M-1 is an active metabolite that has been shown to inhibit the HIV protease.[2] Therefore, a sensitive and specific analytical method for the quantification of this compound is crucial for comprehensive pharmacokinetic studies and to better understand its contribution to the overall therapeutic and toxicological profile of Lopinavir. This application note details a robust LC-MS/MS method for the simultaneous quantification of Lopinavir and its major metabolite, M-1, in human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of Lopinavir and its metabolite M-1 from human plasma, a common and efficient technique for this application.[3][4]
-
Reagents and Materials:
-
Human plasma (K2-EDTA)
-
Lopinavir and this compound analytical standards
-
Lopinavir-d8 (or other suitable internal standard)
-
Acetonitrile (HPLC grade), chilled
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike with the appropriate concentration of Lopinavir and M-1 standards for the calibration curve and QCs.
-
Add 10 µL of the internal standard (IS) working solution (e.g., Lopinavir-d8 in methanol) to all tubes and briefly vortex.
-
Add 300 µL of chilled acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of vials or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of Lopinavir and Metabolite M-1.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 2.1 x 100 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.35 mL/min.[6]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 3.0 95 4.0 95 4.1 40 | 6.0 | 40 |
-
-
Mass Spectrometry (MS) System:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5000 V
-
Temperature: 475°C
-
Nebulizer Gas: 40 psi
-
Curtain Gas: 30 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Mass Spectrometry Parameters
The following table summarizes the optimized MRM transitions for the quantification of Lopinavir, its metabolite M-1, and a suitable internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lopinavir | 629.4 | 447.2[7] | 150 | 28[3][4] |
| Lopinavir M-1 | 645.4 | 447.1[8] | 150 | 30 (Optimized) |
| Lopinavir-d8 (IS) | 637.4 | 455.2 | 150 | 28 (Optimized) |
Method Validation Summary
The analytical method should be validated according to regulatory guidelines. The following table presents typical acceptance criteria and representative data based on established methods for Lopinavir.
| Parameter | Concentration Range | Acceptance Criteria | Representative Result (Lopinavir) |
| Linearity (r²) | 0.5 - 20,000 ng/mL | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | - | S/N > 10, Precision < 20%, Accuracy ±20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | Low, Med, High QC | < 15% | 2.16% - 3.20%[9] |
| Inter-day Precision (%CV) | Low, Med, High QC | < 15% | 2.34% - 4.04%[9] |
| Accuracy (% Bias) | Low, Med, High QC | Within ±15% | Within ±10%[9] |
| Recovery (%) | Low, Med, High QC | Consistent and reproducible | > 85% |
Representative Quantitative Data
While specific clinical data for this compound are not widely published, the developed method can be applied to determine its plasma concentrations. For reference, typical plasma concentrations for the parent drug, Lopinavir, are provided below.
Table 1: Representative Lopinavir Plasma Concentrations in HIV-Infected Patients (Data adapted for illustrative purposes)
| Patient ID | Time Post-Dose (hours) | Lopinavir Concentration (µg/mL) |
| 001 | 2 | 9.8 |
| 001 | 4 | 11.2[1] |
| 001 | 8 | 7.5 |
| 001 | 12 (Trough) | 5.2[1] |
| 002 | 12 (Trough) | 7.2 |
Table 2: Expected Data Format for this compound Quantification
| Patient ID | Time Post-Dose (hours) | Lopinavir M-1 Concentration (ng/mL) |
| 001 | 2 | To be determined |
| 001 | 4 | To be determined |
| 001 | 8 | To be determined |
| 001 | 12 | To be determined |
Visualizations
Lopinavir Metabolic Pathway
The metabolic conversion of Lopinavir to its M-1 metabolite is primarily catalyzed by the CYP3A4 enzyme in the liver.
Caption: Lopinavir metabolism to M-1 via CYP3A4-mediated oxidation.
LC-MS/MS Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
Caption: Workflow for Lopinavir M-1 quantification in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. - figshare - Figshare [figshare.com]
- 9. Simultaneous quantification of lopinavir and ritonavir in human plasma by high performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
These application notes provide detailed protocols and essential information for researchers, scientists, and drug development professionals working with the analytical standard of Lopinavir Metabolite M-1.
Introduction
Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes.[1][3] this compound is a major active metabolite of Lopinavir.[4][5] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical formulations. This document provides a comprehensive guide to the analytical standard of this compound, including its properties, recommended analytical procedures, and metabolic context.
Analytical Standard Information
The analytical standard for this compound is available from several commercial suppliers. It is essential to obtain a certified reference material to ensure the accuracy and reliability of analytical results.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide | [6] |
| CAS Number | 192725-39-6 | [5][6][7][8] |
| Molecular Formula | C₃₇H₄₆N₄O₆ | [5][6][8] |
| Molecular Weight | 642.78 g/mol | [4][6][8] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in methanol, ethanol, acetonitrile; practically insoluble in water.[9] | General knowledge for similar compounds |
Table 2: Commercial Suppliers of this compound Analytical Standard
| Supplier | Product Code (Example) | Purity (Typical) | Certificate of Analysis |
| LGC Standards | TRC-L469485 | ≥98% | Available upon request[7][8] |
| Daicel Pharma Standards | DCTI-A-000192 | High Purity | Includes 1H NMR, 13C NMR, IR, MASS, and HPLC purity data[6] |
| MedChemExpress | HY-114436 | >98% | Available[4] |
| Carl ROTH | CPX7.1 | ≥95% | Available[10] |
| Santa Cruz Biotechnology | sc-219597 | High Purity | Available[5] |
Note: Product codes and availability are subject to change. Please refer to the respective supplier's website for the most current information.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.
Quantification of this compound in Human Plasma by LC-MS/MS
This method is adapted from established procedures for the quantification of Lopinavir and Ritonavir in human plasma.[11][12][13]
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Lopinavir-d8 or a structurally similar compound not present in the sample.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Zinc sulfate (0.3 M in water/methanol 30:70, v/v)[12]
3.1.2. Instrumentation and Conditions
-
Liquid Chromatograph: Agilent, Waters, or equivalent HPLC/UPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 50 mm x 4.6 mm, 3.5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.[11][12]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be optimized by direct infusion of the analytical standard. A plausible transition for this compound (m/z 643.8) would be determined based on its fragmentation pattern. For Lopinavir (m/z 629.6), a common transition is to m/z 155.2.[11]
Table 3: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold protein precipitation solution (e.g., 0.3 M zinc sulfate in water/methanol or acetonitrile).[12]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Purity Determination by HPLC-UV
This method is suitable for assessing the purity of the this compound analytical standard and for its quantification in bulk pharmaceutical forms. This protocol is based on methods developed for Lopinavir and Ritonavir.[9][14][15]
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (deionized, 18.2 MΩ·cm)
3.2.2. Instrumentation and Conditions
-
Liquid Chromatograph: HPLC system with a UV/Vis or DAD detector.
-
Analytical Column: C8 or C18 reversed-phase column (e.g., Waters X-Bridge C18, 150 mm x 4.6 mm, 5 µm).[9][14]
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 55:45 (v/v).[9][14]
-
Flow Rate: 1.0 mL/min[15]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Table 4: Example Isocratic Elution Program
| Time (min) | % Phosphate Buffer | % Acetonitrile |
| 0 - 15 | 55 | 45 |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standards to achieve a concentration within the calibration range.
Visualizations
Lopinavir Metabolism Pathway
Lopinavir is metabolized by CYP3A enzymes to form several metabolites, with M-1 being a significant one.
Caption: Metabolic pathway of Lopinavir to Metabolite M-1.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps in the quantification of this compound in a biological matrix.
Caption: Workflow for Lopinavir M-1 analysis by LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lopinavir - Wikipedia [en.wikipedia.org]
- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. remedypublications.com [remedypublications.com]
- 10. This compound, 500 µg, CAS No. 192725-39-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 13. experts.umn.edu [experts.umn.edu]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Lopinavir Metabolite M-1, a primary oxidative metabolite of the HIV protease inhibitor, Lopinavir. The availability of a high-purity reference standard for this metabolite is crucial for various applications in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. The protocols herein describe a feasible synthetic route, a robust purification strategy, and detailed analytical methods for quality control.
Introduction
Lopinavir, an antiretroviral drug, is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes[1]. This metabolic process leads to the formation of several oxidative metabolites. This compound is one such major metabolite, characterized by the hydroxylation of one of the methyl groups on the 2,6-dimethylphenoxy moiety. As an active metabolite, M-1 exhibits antiviral properties, making its synthesis and purification essential for use as a reference material in research and development[2][3]. These application notes provide detailed protocols for the chemical synthesis of this compound, its subsequent purification, and its analytical characterization.
Metabolic Pathway of Lopinavir
Lopinavir undergoes oxidative metabolism, with the M-1 metabolite being a key product of CYP3A4-mediated oxidation. The following diagram illustrates this metabolic transformation.
Caption: Metabolic pathway of Lopinavir to its M-1 metabolite.
Synthesis of this compound
Disclaimer: The following is a plausible, theoretical synthesis protocol based on established chemical principles for selective benzylic oxidation. A detailed, experimentally validated protocol from the primary literature was not accessible.
The synthesis of this compound involves the selective oxidation of one of the benzylic methyl groups of the 2,6-dimethylphenoxy moiety of Lopinavir.
Materials and Reagents
-
Lopinavir (≥98% purity)
-
Potassium permanganate (KMnO4)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Deionized water
-
Sodium bisulfite (NaHSO3)
-
Magnesium sulfate (MgSO4, anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Sodium bicarbonate (NaHCO3, saturated solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
Experimental Protocol: Selective Oxidation
-
Dissolution: In a round-bottom flask, dissolve Lopinavir (1.0 g, 1.59 mmol) in 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Oxidation: Slowly add a finely powdered potassium permanganate (0.25 g, 1.58 mmol, 1.0 equivalent) to the cooled solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is expected to be complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Extraction:
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), deionized water (2 x 20 mL), and saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product, containing the more polar M-1 metabolite, unreacted Lopinavir, and other byproducts, is purified using flash column chromatography followed by preparative HPLC.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica in a hexane:ethyl acetate (1:1) solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 50% to 100% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
Experimental Protocol: Preparative HPLC
For obtaining high-purity reference material, preparative reverse-phase HPLC is recommended.
-
System Preparation: Equilibrate a preparative C18 HPLC column with the mobile phase.
-
Sample Preparation: Dissolve the partially purified product from the column chromatography in a suitable solvent (e.g., methanol).
-
Injection and Elution: Inject the sample onto the column and elute with a gradient of acetonitrile in water.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Final Steps: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the purified this compound as a white solid.
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Protocol for Purity Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Expected Retention Time: this compound is expected to elute earlier than Lopinavir due to its increased polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol for Identity Confirmation:
-
Utilize the same chromatographic conditions as the HPLC method.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]+ = 643.3 for this compound (C37H47N4O6+).
Data Presentation
| Parameter | Lopinavir | This compound |
| Molecular Formula | C37H48N4O5 | C37H46N4O6 |
| Molecular Weight | 628.81 g/mol | 642.78 g/mol [2] |
| Theoretical [M+H]+ | 629.37 | 643.35 |
| Expected HPLC Purity | ≥98% (Starting Material) | ≥98% (Final Product) |
| Theoretical Yield | - | Variable (dependent on reaction efficiency) |
Workflow Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, often in combination with Ritonavir. The analysis of Lopinavir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. One of its major metabolites is Lopinavir M-1, a hydroxylated metabolite. Accurate and reliable analytical methods are essential for determining the concentrations of these compounds in biological samples. This document provides detailed application notes and protocols for the sample preparation of Lopinavir and discusses considerations for its M-1 metabolite in various biological matrices, primarily human plasma.
The following sections detail three common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of quantitative data, and a visual workflow diagram. While specific validated protocols for the simultaneous quantification of Lopinavir and its M-1 metabolite are not widely available in the public domain, the provided methods for Lopinavir can serve as a strong foundation for developing and validating a method that includes the M-1 metabolite. General considerations for metabolite analysis are also discussed.
General Considerations for Lopinavir M-1 Analysis
The M-1 metabolite of Lopinavir is formed through oxidative metabolism.[1] As a more polar compound than the parent drug, its extraction and chromatographic behavior will differ. When adapting a Lopinavir method for the simultaneous analysis of Lopinavir M-1, the following points should be considered:
-
Extraction Efficiency: The recovery of the more polar M-1 metabolite may be lower than that of Lopinavir in certain organic solvents used for LLE or SPE. Method development should include optimization of the extraction solvent or sorbent to ensure adequate recovery of both analytes.
-
Chromatographic Separation: The chromatographic conditions may need to be adjusted to achieve baseline separation between Lopinavir, Lopinavir M-1, and any other potential metabolites or endogenous interferences.
-
Mass Spectrometry Detection: Different precursor and product ions will need to be selected for the detection of Lopinavir M-1 in MS/MS analysis.
Protein Precipitation (PP)
Protein precipitation is a simple and rapid method for removing the majority of proteins from a biological sample, thereby reducing matrix effects. It is a widely used technique in high-throughput bioanalysis.
Application Note
This protocol describes a protein precipitation method for the extraction of Lopinavir from human plasma. The principle involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. This disrupts the solvation of proteins, causing them to precipitate. After centrifugation, the supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system or further processed.
Experimental Protocol: Protein Precipitation
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[2]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
The sample is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary depending on the sensitivity of the instrument.
Quantitative Data Summary: Protein Precipitation
| Parameter | Lopinavir | Reference |
| Recovery | >90% | [4] |
| Linearity Range | 50.67–10,008.82 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2] |
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow for Lopinavir Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.
Application Note
This protocol details a liquid-liquid extraction method for the simultaneous extraction of Lopinavir from human plasma. The method involves the addition of an organic solvent to the plasma sample, followed by vortexing to facilitate the transfer of the analyte from the aqueous to the organic phase. After centrifugation to separate the layers, the organic layer containing the analyte is collected, evaporated, and reconstituted for analysis. This method can provide cleaner extracts compared to protein precipitation.
Experimental Protocol: Liquid-Liquid Extraction
Materials:
-
Human plasma sample (200 µL)[6]
-
Internal Standard (IS) solution
-
4 M Potassium Hydroxide (KOH)[6]
-
Methylene Chloride[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of human plasma into a clean tube.[6]
-
Add 10 µL of the internal standard working solution.[6]
-
Add 5 µL of 4 M KOH for pH adjustment and vortex briefly.[6]
-
Add 500 µL of methylene chloride and vortex for 5 minutes.[6]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[6]
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction step (steps 4-6) once more with another 500 µL of methylene chloride and combine the organic layers.[6]
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary: Liquid-Liquid Extraction
| Parameter | Lopinavir | Reference |
| Recovery | >75% | [4] |
| Linearity Range | 62.5 - 10000 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL | [4] |
| Extraction Efficiency | 73.5 - 118.4% | [1] |
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Lopinavir Analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent.
Application Note
This protocol outlines a solid-phase extraction method for the determination of Lopinavir in human plasma. The plasma sample is first diluted and then loaded onto a C18 SPE cartridge. The cartridge is washed to remove interfering components, and then the analyte is eluted with methanol. This technique generally provides the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity.
Experimental Protocol: Solid-Phase Extraction
Materials:
-
Human plasma sample (600 µL)[7]
-
Internal Standard (IS) solution
-
Phosphate buffer (pH 7)[7]
-
C18 SPE cartridges[7]
-
Wash solution: 0.1% H3PO4 neutralized to pH 7[7]
-
Elution solvent: Methanol (MeOH)[7]
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50% MeOH)[7]
Procedure:
-
Pipette 600 µL of plasma into a tube and add the internal standard.[7]
-
Dilute the plasma 1:1 with phosphate buffer (pH 7).[7]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 500 µL of the wash solution to remove matrix components.[7]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Lopinavir from the cartridge with 3 x 500 µL of methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.[7]
-
The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary: Solid-Phase Extraction
| Parameter | Lopinavir | Reference |
| Mean Absolute Recovery | 91% | [7] |
| Linearity Range | Up to 10 µg/mL | [7] |
| Inter-day Precision (CV%) | 2.1 - 6.6% | [7] |
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Lopinavir Analysis.
Conclusion
The choice of sample preparation method for the analysis of Lopinavir and its M-1 metabolite will depend on the specific requirements of the assay, including the desired level of sensitivity, selectivity, sample throughput, and available instrumentation. Protein precipitation offers a fast and straightforward approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and can be optimized for good recovery of both parent drug and metabolite. Solid-phase extraction typically yields the cleanest samples, minimizing matrix effects and maximizing sensitivity, but is often more time-consuming and costly.
For the successful simultaneous analysis of Lopinavir and Lopinavir M-1, it is recommended to start with one of the provided Lopinavir protocols and systematically optimize the extraction and chromatographic conditions to ensure adequate recovery, separation, and detection of both the parent drug and its metabolite. A thorough method validation according to regulatory guidelines is essential to ensure the reliability of the analytical data.
References
- 1. bepls.com [bepls.com]
- 2. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the antiretroviral drug lopinavir and its major oxidative metabolites in biological matrices. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Lopinavir is an inhibitor of the HIV protease and is a critical component of highly active antiretroviral therapy (HAART). It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several oxidative metabolites.[1][2] Monitoring the plasma concentrations of lopinavir and its major metabolites is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. This application note details a systematic approach to developing and validating a robust HPLC assay for the simultaneous quantification of lopinavir and its key metabolites.
Lopinavir undergoes extensive oxidative metabolism, leading to at least 13 metabolites.[2] The predominant metabolites found in plasma are the C-4 oxidation products M1, M3, and M4.[1] The molecular formula for the M3/M4 metabolite mixture is C37H48N4O6.[3]
Experimental Protocols
Materials and Reagents
-
Lopinavir reference standard
-
Lopinavir metabolite reference standards (M1, M3, M4) - Procurement of these standards is a prerequisite for method development and validation.
-
Internal Standard (IS) - A structurally similar compound not expected to be present in the samples (e.g., a stable isotope-labeled lopinavir or another protease inhibitor).
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade formic acid, ammonium acetate, or phosphate buffer salts
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be adapted for this assay. The following conditions are a recommended starting point for method development, based on established methods for lopinavir analysis.[4][5][6][7]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV or DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acidB: Acetonitrile |
| Gradient Elution | Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. A typical gradient could be: 0-2 min: 10% B2-15 min: 10-90% B (linear gradient)15-18 min: 90% B18-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm (or a wavelength determined by UV scan of lopinavir and its metabolites) |
| Injection Volume | 20 µL |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir, its metabolites, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of mobile phase A and B (e.g., 50:50 v/v) to create calibration curve standards and quality control samples at low, medium, and high concentrations.
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and QC samples for the validation of the bioanalytical method.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (blank, standard, or QC), add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 20 µL into the HPLC system.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes of interest from endogenous components in the matrix. This is assessed by analyzing blank plasma samples from at least six different sources.
-
Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are determined by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the sample preparation method is determined by comparing the peak areas of the analytes from extracted plasma samples to those of unextracted standards.
-
Stability: The stability of the analytes in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Data Presentation
The quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | [Insert Data] |
| Theoretical Plates (N) | N > 2000 | [Insert Data] |
| Resolution (Rs) | Rs > 2 between adjacent peaks | [Insert Data] |
| % RSD of Peak Areas | ≤ 2.0% | [Insert Data] |
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Lopinavir | [Insert Data] | [Insert Data] | [Insert Data] |
| Metabolite M1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Metabolite M3/M4 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Accuracy and Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |
| Lopinavir | Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Metabolite M1 | Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Metabolite M3/M4 | Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: LOD, LOQ, and Recovery
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Lopinavir | [Insert Data] | [Insert Data] | [Insert Data] |
| Metabolite M1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Metabolite M3/M4 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
The following diagrams illustrate the key processes involved in the development and execution of the HPLC assay.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Lopinavir Metabolite M-1 in HIV drug metabolism studies. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of lopinavir metabolism and the significance of its M-1 metabolite.
Introduction
Lopinavir is a potent HIV-1 protease inhibitor that is a critical component of highly active antiretroviral therapy (HAART). However, lopinavir undergoes extensive and rapid first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to low oral bioavailability.[1] To overcome this, lopinavir is co-formulated with a low dose of ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4, thereby "boosting" lopinavir's plasma concentrations.[2][3]
The primary metabolic pathway of lopinavir is oxidation, resulting in the formation of several metabolites. Among these, the C-4 oxidation product, Metabolite M-1, is a major metabolite found in plasma.[2] Understanding the formation, activity, and quantification of M-1 is crucial for comprehensive HIV drug metabolism studies, drug-drug interaction assessments, and the overall clinical management of HIV-infected patients.
Quantitative Data Summary
The following tables summarize key quantitative data related to lopinavir, its M-1 metabolite, and the influence of ritonavir.
Table 1: In Vitro Activity of Lopinavir and Metabolite M-1
| Compound | Target | Parameter | Value | Reference |
| Lopinavir | HIV Protease | Ki | 1.3 pM | [4] |
| HIV-1 (in MT-4 cells) | EC50 | 19 nM (in absence of human serum) | [5] | |
| This compound | HIV Protease | Ki | 0.7 pM | [2] |
| HIV-1 (in MT-4 cells) | EC50 | 1.413 µM | [2] |
Table 2: Pharmacokinetic Parameters of Lopinavir (Co-administered with Ritonavir)
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~4.4 hours | Oral administration of lopinavir/ritonavir | [2] |
| Cmax (Peak Plasma Concentration) | 9.8 ± 3.7 - 11.8 ± 3.7 µg/mL | Oral administration of lopinavir/ritonavir | [2] |
| AUCτ (Area Under the Curve) | 92.6 ± 36.7 - 154.1 ± 61.4 µg•h/mL | Oral administration of lopinavir/ritonavir | [2] |
| Protein Binding | >98% | In plasma | [2] |
| Elimination Half-life | 5-6 hours | [6] | |
| Apparent Oral Clearance | 6-7 L/h | [1] |
Signaling and Metabolic Pathways
The metabolic pathway of lopinavir to its M-1 metabolite is a critical process in its biotransformation. This conversion is primarily catalyzed by the CYP3A4 enzyme in the liver. The co-administered drug, ritonavir, acts as a potent inhibitor of CYP3A4, thereby reducing the metabolic clearance of lopinavir and increasing its therapeutic efficacy.
Caption: Metabolic pathway of lopinavir to its M-1 metabolite.
Experimental Protocols
In Vitro Metabolism of Lopinavir to Metabolite M-1 using Human Liver Microsomes
This protocol describes the in vitro incubation of lopinavir with human liver microsomes to study the formation of the M-1 metabolite.
Materials:
-
Lopinavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of lopinavir in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add lopinavir to the mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the formation of Metabolite M-1 and the depletion of lopinavir.
CYP3A4 Inhibition Assay: Effect of Ritonavir on Lopinavir Metabolism
This protocol is designed to evaluate the inhibitory effect of ritonavir on the CYP3A4-mediated metabolism of lopinavir.
Materials:
-
Same as Protocol 1
-
Ritonavir
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Add varying concentrations of ritonavir (the inhibitor) to the pre-incubation mixture. A vehicle control (without ritonavir) should be included.
-
Add lopinavir (the substrate) to the mixture.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for a fixed time point (e.g., 30 minutes) at 37°C.
-
Quench the reaction and process the samples as described in Protocol 1 (steps 7-9).
-
Analyze the samples by LC-MS/MS to determine the concentration of Metabolite M-1 formed in the presence and absence of ritonavir.
-
Calculate the IC50 value of ritonavir for the inhibition of lopinavir metabolism.
Analytical Method for Quantification of Lopinavir and Metabolite M-1 by LC-MS/MS
This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lopinavir and its M-1 metabolite in a biological matrix.
Instrumentation and Conditions:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for lopinavir, Metabolite M-1, and the internal standard need to be optimized.
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) for cleaner samples.
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro drug metabolism study of lopinavir.
Caption: Workflow for in vitro lopinavir metabolism study.
Conclusion
The study of this compound is integral to understanding the overall disposition and potential for drug-drug interactions of lopinavir. The protocols and data presented here provide a framework for researchers to investigate the CYP3A4-mediated metabolism of lopinavir and the significant inhibitory role of ritonavir. Further research to quantify the in vivo concentrations of Metabolite M-1 in patient populations will continue to refine our understanding of lopinavir's clinical pharmacology.
References
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for conducting forced degradation and stability testing of Lopinavir Metabolite M-1 in solution, aligned with ICH guidelines. The protocol details the preparation of solutions, stress conditions, and a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Introduction
Lopinavir is a potent HIV protease inhibitor.[1] Its metabolism in humans is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1][2] this compound is an active metabolite that also exhibits antiviral properties.[3][4] Understanding the stability profile of this metabolite is crucial for its accurate quantification in biological matrices and for ensuring the integrity of reference standards.
This protocol outlines a systematic approach to evaluate the stability of this compound in solution under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines Q1A(R2).[5][6][7][8] The study includes forced degradation and a long-term stability assessment, employing a stability-indicating HPLC method to separate the metabolite from its potential degradation products.
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
Analytical Balance
-
pH Meter
-
Calibrated Ovens/Incubators
-
Photostability Chamber
-
Water Bath
-
Vortex Mixer
-
Sonicator
-
Calibrated Micropipettes
-
Volumetric Flasks and Glassware
Experimental Protocols
Preparation of Solutions
-
Stock Solution of Lopinavir M-1 (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent. This working solution will be used for the degradation studies.
-
Acidic Solution (1 N HCl): Prepare by diluting concentrated HCl with purified water.
-
Basic Solution (1 N NaOH): Prepare by dissolving NaOH pellets in purified water.
-
Oxidizing Agent (3% H₂O₂): Prepare by diluting 30% H₂O₂ with purified water.
-
Mobile Phase (Acetonitrile:Phosphate Buffer): A common mobile phase for lopinavir and related compounds consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid). A typical ratio is 55:45 (v/v).[9] The exact composition should be optimized for the best separation of the M-1 metabolite from its degradants.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 60°C for 30 minutes.[10]
-
Cool, neutralize with 1 N NaOH, and dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture at 60°C for 30 minutes.
-
Cool, neutralize with 1 N HCl, and dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature or slightly elevated (e.g., 60°C) for 30 minutes.[10]
-
Dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Thermal Degradation:
-
Place the working solution in a thermostatically controlled oven at 105°C for 6 hours.[10]
-
After cooling, dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be kept in the dark.
-
After exposure, dilute the sample to a final concentration of approximately 20-50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
Stability Study Protocol (Long-Term)
-
Prepare a solution of Lopinavir M-1 at a known concentration in the desired solvent system (e.g., a buffer relevant to a potential formulation or biological assay).
-
Dispense aliquots of the solution into appropriate, tightly sealed containers (e.g., amber glass vials).
-
Store the samples under the long-term storage conditions recommended by ICH Q1A(R2): 25°C ± 2°C / 60% RH ± 5% RH.[5]
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).[6]
-
At each time point, assess the sample for appearance, pH, concentration of Lopinavir M-1, and the presence of any degradation products.
Analytical Methodology (HPLC)
A stability-indicating method must be able to separate the analyte from its degradation products. A validated RP-HPLC method is recommended.
| Parameter | Recommended Condition |
| Column | C18 Column (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v)[9] |
| Flow Rate | 1.0 - 1.2 mL/min[9][11] |
| Detection Wavelength | 240 nm[9][12] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 30°C |
Note: Method validation must be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Quantitative results from the stability studies should be summarized in tables for clear interpretation and comparison.
Table 1: Summary of Forced Degradation Study for Lopinavir M-1
| Stress Condition | Treatment | % Assay of Lopinavir M-1 | % Degradation | No. of Degradants | RRT of Major Degradant |
|---|---|---|---|---|---|
| Control | Untreated Sample | 100.0 | 0.0 | 0 | - |
| Acidic | 1 N HCl, 60°C, 30 min | ||||
| Basic | 1 N NaOH, 60°C, 30 min | ||||
| Oxidative | 3% H₂O₂, 60°C, 30 min | ||||
| Thermal | 105°C, 6 hours |
| Photolytic | 1.2 million lux hours | | | | |
Table 2: Long-Term Stability Data for Lopinavir M-1 in Solution (25°C/60%RH)
| Time Point (Months) | Appearance | pH | Assay (%) | Total Impurities/Degradants (%) |
|---|---|---|---|---|
| 0 | Clear, Colorless | 6.5 | 100.0 | < 0.1 |
| 3 | ||||
| 6 | ||||
| 9 |
| 12 | | | | |
Visualization
The following diagram illustrates the workflow for the stability testing protocol.
Caption: Workflow for Lopinavir M-1 stability testing.
References
- 1. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. tsijournals.com [tsijournals.com]
- 11. rjptonline.org [rjptonline.org]
- 12. tsijournals.com [tsijournals.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is a potent HIV-1 protease inhibitor widely used in antiretroviral therapy.[1] It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of several metabolites.[2] One of the major oxidative metabolites is M-1. Understanding the antiviral efficacy of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic effect. These application notes provide detailed protocols for cell-based assays to evaluate and compare the antiviral activity of Lopinavir and its M-1 metabolite against HIV-1.
The primary mechanism of action for Lopinavir involves the inhibition of the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, a necessary step for the production of mature, infectious virions.[2][3] By blocking this enzyme, Lopinavir results in the release of immature and non-infectious viral particles.[2]
Data Presentation
The following table summarizes the in vitro antiviral activity of Lopinavir and its M-1 metabolite against HIV-1. It is important to note that the provided values were determined under different experimental conditions, particularly concerning the presence of serum, which can significantly impact the effective concentration.
| Compound | Cell Line | Assay Method | Parameter | Value | Notes |
| Lopinavir | MT-4 | MTT | IC50 | 0.69 ng/mL (~0.0011 µM) | Determined in a serum-free medium.[4] |
| Lopinavir Metabolite M-1 | MT-4 | Not Specified | EC50 | 1.413 µM | Determined in cell culture medium, likely containing serum.[5] |
Note: The IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of drug potency. A lower value indicates higher potency. The significant difference in the reported values for Lopinavir and its M-1 metabolite may be largely attributable to the presence or absence of serum in the assay medium, as Lopinavir is highly protein-bound.
Experimental Protocols
This section provides detailed methodologies for conducting cell-based assays to determine the antiviral efficacy of Lopinavir and its metabolites. The protocol is based on the use of the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.
Protocol 1: Antiviral Activity Assessment using MTT Assay
This protocol determines the antiviral activity of the test compounds by measuring the inhibition of the virus-induced cytopathic effect using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
HIV-1 viral stock (e.g., IIIB or NL4-3 strain)
-
Lopinavir and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Ensure the cells are in the logarithmic growth phase before the experiment.
-
Compound Dilution: Prepare serial dilutions of Lopinavir and this compound in the culture medium.
-
Cell Seeding and Infection:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include control wells: cells only (no virus, no compound), virus-infected cells (no compound), and compound toxicity controls (cells with compound, no virus).
-
-
Compound Addition: Immediately after infection, add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is essential to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death.
Procedure:
-
Follow the same procedure as in Protocol 1, but without infecting the cells with HIV-1.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of the test compound.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Lopinavir
Caption: HIV Protease Inhibition by Lopinavir/M-1.
Experimental Workflow: Cell-Based Antiviral Assay
Caption: Workflow for Cell-Based Antiviral Assay.
Logical Relationship: Lopinavir Metabolism
Caption: Metabolic Pathway of Lopinavir to M-1.
References
- 1. Physiologically‐Based Pharmacokinetic Modeling to Predict the Clinical Efficacy of the Coadministration of Lopinavir and Ritonavir against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of P-glycoprotein and multidrug resistance-associated proteins modulates the intracellular concentration of lopinavir in cultured CD4 T cells and primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the procurement and research applications of Lopinavir Metabolite M-1, an active metabolite of the HIV protease inhibitor, Lopinavir.
Introduction
This compound is a significant metabolite of Lopinavir, an antiretroviral drug used in the treatment of HIV infection.[1][2] Research on this compound is crucial for understanding the overall pharmacological profile of the parent drug, including its efficacy, potential for drug-drug interactions, and metabolic fate. These notes are intended to guide researchers in the effective procurement, handling, and experimental use of this compound.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 192725-39-6 | [1][2] |
| Molecular Formula | C37H46N4O6 | [1][2] |
| Molecular Weight | 642.78 g/mol | [1][2] |
| Purity | ≥98% (typical) | |
| Appearance | Crystalline solid | [3] |
| Storage | Store at -20°C for long-term stability. | [3] |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere. | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.[3] For aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer of choice.[3] |
Biological Activity
This compound is an active metabolite that exhibits potent inhibitory activity against HIV protease and antiviral effects.[4][5]
| Parameter | Value | Cell Line/System | Reference |
| Ki (HIV Protease) | 0.7 pM | In vitro enzyme assay | [4][5] |
| EC50 | 1.413 µM | MT-4 cells | [4] |
Purchasing and Handling
Recommended Suppliers
A list of reputable suppliers for this compound is provided below. Researchers should always request a Certificate of Analysis (CoA) to ensure the quality and purity of the compound.
-
MedChemExpress
-
Santa Cruz Biotechnology
-
LGC Standards
-
DC Chemicals
-
Simson Pharma Limited
-
Carl ROTH
-
Biosynth
Storage and Handling
-
Storage: Upon receipt, store this compound at -20°C for long-term storage.[3]
-
Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] For creating stock solutions, dissolve the compound in a suitable organic solvent such as ethanol or DMSO.[3] Aqueous solutions should be prepared fresh for each experiment and are not recommended for long-term storage.[3]
Experimental Protocols
The following are detailed protocols that can be adapted for research involving this compound.
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and is designed to determine the inhibitory activity of this compound against HIV-1 protease.[7][8]
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (fluorogenic)
-
Assay Buffer
-
This compound
-
Pepstatin A (positive control inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Prepare HIV-1 Protease Solution: Dilute the Reconstituted HIV-1 Protease solution in Assay Buffer to the desired concentration.
-
Prepare Test Compounds: Create a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer. Prepare a similar dilution series for Pepstatin A.
-
Assay Plate Preparation:
-
Enzyme Control (EC): Add Assay Buffer and DMSO (without inhibitor).
-
Inhibitor Control (IC): Add Assay Buffer with the highest concentration of Pepstatin A.
-
Test Compound (S): Add Assay Buffer with the various dilutions of this compound.
-
-
Enzyme Addition: Add the prepared HIV-1 Protease Solution to all wells except for a "no enzyme" blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Substrate Addition: Add the HIV-1 Protease Substrate Solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 330/450 nm for 1-3 hours at 37°C, protected from light.[7][8]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Antiviral Activity Assay in MT-4 Cells
This protocol is adapted from established methods for assessing the antiviral activity of compounds against HIV in MT-4 cells.[1][9][10]
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound
-
Control compounds (e.g., a known HIV inhibitor and a negative control)
-
96-well cell culture plates
-
MTT reagent or a commercial cell viability assay kit
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.[9]
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include wells with a "no drug" control (virus only) and a "no virus" control (cells only).[9]
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well, except for the "no virus" control wells.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]
-
Assessment of Cytopathic Effect (CPE):
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution provided in a kit) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "no drug" and "no virus" controls. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The Selectivity Index (SI) can be calculated as CC50/EC50.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in a biological matrix (e.g., plasma) and is based on published methods for Lopinavir.[11][12][13] Method optimization will be required.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Biological matrix (e.g., plasma)
-
Protein precipitation and/or liquid-liquid extraction reagents
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS/MS parameters for this compound and the internal standard, including the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
For Lopinavir, a common transition is m/z 629.6 -> 155.2.[11] A similar fragmentation pattern would be expected for the M-1 metabolite.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into the same biological matrix.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: HIV Protease Inhibition by this compound.
Caption: General Research Workflow for this compound.
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|192725-39-6|COA [dcchemicals.com]
- 6. camberpharma.com [camberpharma.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. abcam.cn [abcam.cn]
- 9. benchchem.com [benchchem.com]
- 10. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Lopinavir Metabolite M-1.
Troubleshooting Guides
Ion suppression is a significant challenge in LC-MS/MS bioanalysis, where matrix components co-eluting with the analyte of interest interfere with its ionization, leading to reduced signal intensity and inaccurate quantification.[1][2][3][4] This guide provides strategies to identify and mitigate ion suppression for this compound.
Identifying Ion Suppression
A common method to assess ion suppression is the post-column infusion experiment.[3][5] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing components.
Mitigation Strategies
Effective mitigation of ion suppression often involves a combination of optimized sample preparation, chromatographic separation, and mass spectrometric conditions. The following table summarizes common strategies and their impact on reducing ion suppression.
| Mitigation Strategy | Key Parameters to Optimize | Typical Ion Suppression Reduction (%) | Analyte Recovery (%) | References |
| Sample Preparation | ||||
| Protein Precipitation (PPT) | Precipitating agent (e.g., acetonitrile, methanol), sample-to-solvent ratio, centrifugation speed and time. | 20-50% | 80-95% | [2][4][6] |
| Liquid-Liquid Extraction (LLE) | Extraction solvent, pH of the aqueous phase, solvent-to-sample ratio, mixing and separation times. | 50-80% | 70-90% | [4][6][7] |
| Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18, mixed-mode), wash and elution solvents, sample loading conditions. | 70-95% | 85-100% | [1][4][6][7] |
| Chromatography | ||||
| Column Chemistry | Stationary phase (e.g., C18, C8), particle size, column dimensions.[8] | 30-70% (by separating interferences) | >95% | [1][2] |
| Mobile Phase | Organic modifier (e.g., acetonitrile, methanol), pH, buffer type and concentration.[9][10] | 20-60% | >95% | [1] |
| Gradient Elution | Gradient profile, flow rate. | 30-70% (by separating interferences) | >95% | [11][12] |
| Mass Spectrometry | ||||
| Ionization Source | Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI). APCI can be less prone to ion suppression.[2][4] | Varies | Varies | [4] |
| Source Parameters | Gas flows (nebulizer, auxiliary), temperature, capillary voltage. | 10-30% | >95% | [1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting Lopinavir and its metabolites from plasma, which can be adapted for M-1.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: Methanol or Acetonitrile
-
Sample: Plasma containing this compound
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load 500 µL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Method
This protocol outlines typical starting conditions for the analysis of Lopinavir and its metabolites.
Liquid Chromatography:
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[9][13]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lopinavir: m/z 629.6 → 155.2[9]
-
This compound: The specific transition for M-1 (hydroxylopinavir) would need to be optimized, but a likely precursor ion is [M+H]+.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 15 L/min
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing this compound in biological samples?
A1: The primary causes of ion suppression in the analysis of this compound from biological matrices like plasma are co-eluting endogenous components such as phospholipids, salts, and proteins that were not completely removed during sample preparation.[3][7] These matrix components can compete with the analyte for ionization in the MS source, leading to a decreased signal.[1][4]
Q2: I am observing significant ion suppression for M-1. What is the first troubleshooting step I should take?
A2: The first step is to confirm and characterize the ion suppression using a post-column infusion experiment. This will help you determine if the suppression is occurring at the retention time of your analyte. Once confirmed, the most effective initial strategy is to improve your sample preparation method.[6][7] Switching from a simple protein precipitation to a more rigorous technique like SPE can significantly reduce matrix effects.[4][14]
Q3: How can I optimize my chromatographic method to reduce ion suppression?
A3: Chromatographic optimization aims to separate the this compound from the interfering matrix components.[1][7] You can try the following:
-
Change the organic modifier: Switching between acetonitrile and methanol can alter the elution profile of both the analyte and interferences.
-
Adjust the gradient: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.
-
Use a different column chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase.
Q4: Can changing the mass spectrometer's ionization source help in overcoming ion suppression?
A4: Yes, in some cases, switching the ionization source can be beneficial. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][4] If your analyte is amenable to APCI, it is worth testing as it is often less affected by matrix components.
Q5: Is the use of an internal standard necessary when dealing with ion suppression?
A5: While using an internal standard (IS) does not eliminate ion suppression, it is crucial for accurate quantification in its presence.[7] A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience the same degree of ion suppression. This allows for the ratio of the analyte to the IS to remain constant, leading to more accurate and precise results.[7]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation techniques for ion suppression reduction.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Item - Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. - figshare - Figshare [figshare.com]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Lopinavir Metabolite M-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an active oxidative metabolite of Lopinavir, an antiretroviral protease inhibitor. It is formed primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] M-1 itself exhibits antiviral properties, inhibiting the HIV protease.[2]
Q2: What is the typical analytical method used for the detection of Lopinavir and its metabolites?
A2: The most common and sensitive method for the detection of Lopinavir and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations of metabolites.
Q3: What are the expected precursor and product ions for Lopinavir and its Metabolite M-1 in mass spectrometry?
A3: For Lopinavir, the protonated molecule [M+H]⁺ is typically observed at m/z 629.4. A common product ion for fragmentation is m/z 447.2.[3] this compound has a molecular weight of 642.78 g/mol .[2] Therefore, the expected precursor ion [M+H]⁺ would be approximately m/z 643.8. While specific product ions for M-1 are not widely published, they are likely to be similar to the fragmentation pattern of the parent Lopinavir, given the structural similarities.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: To improve sensitivity, consider optimizing the following:
-
Sample Preparation: Utilize efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Chromatography: Use a high-efficiency column and optimize the mobile phase composition and gradient to achieve good peak shape and separation from other metabolites and matrix components.
-
Mass Spectrometry: Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific m/z transition of M-1.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Poor Extraction Recovery | Optimize the sample preparation method. If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol). For LLE, test various organic solvents and pH conditions. For SPE, ensure the correct sorbent and elution solvent are used. |
| Ion Suppression/Enhancement | Dilute the sample extract to reduce matrix effects. Improve chromatographic separation to better resolve the analyte from co-eluting matrix components. Consider using a matrix-matched calibration curve. |
| Suboptimal MS Parameters | Infuse a standard solution of a similar compound (if M-1 standard is unavailable) to optimize ESI source and collision energy parameters. Ensure the correct precursor and product ion m/z values are being monitored. |
| Analyte Instability | Ensure proper sample handling and storage conditions to prevent degradation of the metabolite. Keep samples on ice or at 4°C during preparation and analysis. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for tailing of basic compounds). Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Pump Malfunction | Check for leaks in the LC system. Purge the pumps to remove any air bubbles. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily. Ensure adequate mixing of mobile phase components, especially for isocratic elution. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimize for your instrument |
Quantitative Data Summary
The following table summarizes typical mass spectrometric transitions for Lopinavir. These can serve as a reference when developing a method for its metabolite, M-1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lopinavir | 629.4 | 447.2 | [3] |
| Lopinavir | 629.83 | 447.38 | [4] |
| This compound (Predicted) | 643.8 | Requires experimental determination |
Visualizations
References
- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating and overcoming matrix effects during the bioanalysis of Lopinavir Metabolite M-1.
Troubleshooting Guide: Matrix Effect Issues
This guide provides solutions to common problems encountered during the evaluation of matrix effects in this compound bioanalysis using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Matrix Factor (MF) Across Different Lots of Matrix | Significant inter-individual differences in the biological matrix (e.g., plasma, urine).[1] | - Evaluate matrix effect using at least six different lots of the matrix.[1] - If variability persists, consider a more rigorous sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.[2][3][4] - Employ a stable isotope-labeled internal standard (SIL-IS) for the M-1 metabolite to compensate for variability.[3][5] |
| Consistent Ion Suppression or Enhancement | Co-elution of endogenous matrix components (e.g., phospholipids, salts) with the analyte.[5][6][7] | - Optimize chromatographic conditions to achieve better separation between the M-1 metabolite and interfering peaks.[3][6] - Modify the sample preparation method to effectively remove the interfering substances.[4] - If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[7][8] |
| Poor Reproducibility of Quality Control (QC) Samples | Uncontrolled matrix effects impacting the accuracy and precision of the assay.[6][9] | - Re-evaluate the matrix effect using the post-extraction addition method. - Investigate the internal standard's ability to track the analyte's behavior in the presence of the matrix. The IS-normalized matrix factor should be close to 1. - Dilute the sample to reduce the concentration of interfering matrix components, if the assay sensitivity allows.[5][8] |
| Analyte Peak Tailing or Splitting | Interaction of the M-1 metabolite with active sites on the analytical column or interference from matrix components. | - Optimize the mobile phase pH and organic solvent composition. - Use a column with a different stationary phase chemistry. - Improve sample clean-up to remove interfering substances. |
| "Ghost" Peaks Appearing in Blank Injections | Carryover from a previous high-concentration sample. | - Optimize the autosampler wash procedure with a strong solvent. - Inject blank samples after high-concentration standards or samples to assess and mitigate carryover. |
Frequently Asked Questions (FAQs)
1. What is the matrix effect in the context of Lopinavir M-1 bioanalysis?
The matrix effect is the alteration of the ionization efficiency of the Lopinavir M-1 metabolite by co-eluting endogenous components present in the biological sample (e.g., plasma, urine).[1][10] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analytical method.[5][6][7]
2. How is the matrix effect quantitatively evaluated?
The matrix effect is typically assessed by calculating the Matrix Factor (MF).[7] This is done by comparing the peak response of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak response of the analyte in a neat solution at the same concentration.[7][9]
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. In this case, the IS-normalized MF is calculated:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Presence of Matrix) / (Analyte/IS Peak Area Ratio in Neat Solution)
According to FDA guidance, the precision of the matrix factor across different lots of matrix should be ≤15% CV.[1]
3. What are the common sources of matrix effects in plasma samples?
Phospholipids are a major source of matrix effects in plasma samples, particularly when using protein precipitation as the sample preparation method.[6][11] Other sources include salts, endogenous metabolites, and co-administered drugs.[7]
4. What are the regulatory requirements for matrix effect evaluation?
Regulatory agencies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects during the validation of bioanalytical methods.[1][10][12] The guidance recommends assessing the matrix effect using at least six different sources of the biological matrix.[1] The accuracy and precision of quality control samples prepared in these different matrices should be within acceptable limits (typically ±15%).[1]
5. Can I use a different internal standard if a stable isotope-labeled one for M-1 is not available?
While a SIL-IS is the gold standard for correcting matrix effects, a structural analog that co-elutes and exhibits similar ionization behavior to the M-1 metabolite can be used as an alternative.[5] However, its ability to effectively track and compensate for the matrix effect on the analyte must be thoroughly validated.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect (Post-Extraction Addition Method)
This protocol details the steps to quantitatively assess the matrix effect for this compound.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
This compound analytical standard
-
Internal Standard (ideally, a stable isotope-labeled M-1)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare solutions of Lopinavir M-1 and the IS in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spiked Sample): Process blank matrix from each of the six sources using the established extraction procedure. After the final extraction step and just before analysis, spike the extracted matrix with Lopinavir M-1 and the IS to the same low and high concentrations as in Set A.
-
Set C (Extracted Sample - for Recovery): Spike blank matrix from each of the six sources with Lopinavir M-1 and the IS at low and high concentrations before the extraction procedure. Process these samples.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
Parameter Formula Matrix Factor (MF) (Mean peak area of Set B) / (Mean peak area of Set A) Recovery (RE) (Mean peak area of Set C) / (Mean peak area of Set B) Process Efficiency (PE) (Mean peak area of Set C) / (Mean peak area of Set A) or MF x RE Calculations should be performed for both the analyte and the internal standard.
-
Calculate the IS-Normalized Matrix Factor:
-
(Matrix Factor of Analyte) / (Matrix Factor of IS)
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor from the six different matrix lots should not be greater than 15%.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
Procedure:
-
Set up the LC-MS/MS system.
-
Infuse a standard solution of Lopinavir M-1 at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer inlet.
-
While the standard is being infused, inject a blank, extracted matrix sample.
-
Monitor the signal of the Lopinavir M-1. Any dip or rise in the baseline signal indicates ion suppression or enhancement, respectively, at that retention time.[7][12]
Visualizations
Caption: Workflow for Quantitative Matrix Effect Evaluation.
Caption: Troubleshooting Logic for Matrix Effect Issues.
References
- 1. fda.gov [fda.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Lopinavir M-1 metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the HPLC analysis of Lopinavir M-1?
A1: Poor peak shape, such as tailing, fronting, or broadening, in the analysis of Lopinavir and its metabolites like M-1 can stem from several factors. These include secondary interactions between the analyte and the stationary phase, issues with the mobile phase composition and pH, column overloading, and problems with the HPLC system itself.[1][2] Lopinavir and its metabolites are basic compounds, making them susceptible to interactions with residual silanols on silica-based columns, a common cause of peak tailing.[2]
Q2: My Lopinavir M-1 peak is tailing. What should I investigate first?
A2: Peak tailing for a basic compound like Lopinavir M-1 is often due to strong interactions with acidic residual silanol groups on the silica-based stationary phase.[2] The first things to check are the mobile phase pH and the column condition. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep the silanol groups protonated and reduce these secondary interactions. If the column is old or has been used with aggressive mobile phases, it may be degraded, exposing more silanol groups.
Q3: I am observing peak fronting for my Lopinavir M-1 standard. What could be the cause?
A3: Peak fronting is commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.[1][2] If the concentration of your Lopinavir M-1 standard is too high, it can saturate the stationary phase at the column inlet. Try diluting your sample. Also, if your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your mobile phase, it can lead to fronting. It is always best to dissolve your sample in the mobile phase if possible.
Q4: All the peaks in my chromatogram, including Lopinavir M-1, are broad. What does this indicate?
A4: Broad peaks across the entire chromatogram often point to a system-wide issue rather than a specific chemical interaction. Potential causes include large extra-column volume (e.g., from using tubing with a large internal diameter or from a poorly made connection), a void at the column inlet, or a detector setting that is too slow for the peak widths. It's also possible that the column is simply old and has lost its efficiency.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.
Systematic Troubleshooting Steps:
-
Mobile Phase pH: Lopinavir is a basic compound. Its M-1 metabolite, being an oxidative product, is likely to also have basic properties. To minimize interactions with residual silanols on the stationary phase, ensure the mobile phase pH is low.
-
Action: Prepare a fresh mobile phase with a pH between 2.5 and 3.5 using a suitable buffer like phosphate or acetate.
-
-
Column Condition: An aged or poorly treated column can have an excess of active silanol sites.
-
Action: Flush the column with a strong solvent. If the problem persists, try a new column, preferably one that is end-capped or designed for the analysis of basic compounds.
-
-
Analyte Concentration: While less common for tailing than fronting, very high concentrations can sometimes contribute to peak shape distortion.
-
Action: Inject a dilution of your sample to see if the peak shape improves.
-
-
Metal Contamination: Trace metal contamination in the sample, mobile phase, or from the HPLC system components can lead to chelation with the analyte, causing tailing.
-
Action: Use high-purity solvents and mobile phase additives. If contamination is suspected, passivating the HPLC system may be necessary.
-
Guide 2: Addressing Peak Fronting
Peak fronting appears as an asymmetry with a leading edge that is broader than the trailing edge.
Systematic Troubleshooting Steps:
-
Sample Overload: This is the most common cause of peak fronting.
-
Action: Reduce the injection volume or the concentration of the Lopinavir M-1 sample.
-
-
Sample Solvent Strength: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Column Collapse: A physical collapse of the stationary phase bed at the column inlet can create a void and lead to peak fronting. This is often accompanied by a sudden drop in backpressure.
-
Action: If a column collapse is suspected, the column will likely need to be replaced.
-
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters for the analysis of Lopinavir and related compounds, which can be used as a starting point for method development and troubleshooting for Lopinavir M-1.
Table 1: Typical HPLC Methods for Lopinavir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm, 5 µm) | Polar-RP (e.g., 150 x 2.1 mm, 4 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:Acetate Buffer (pH 4.5) | Acetonitrile:Formic Acid in Water |
| Gradient/Isocratic | Isocratic (55:45 v/v) | Isocratic (60:40 v/v) | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |
| Detection | UV at 210 nm | UV at 240 nm | MS/MS |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Peak Shape Issue | Potential Cause | Recommended Action |
| Tailing | Secondary interactions with silanols | Lower mobile phase pH (2.5-3.5) |
| Metal Chelation | Use high-purity solvents/additives | |
| Column Contamination | Wash or replace the column | |
| Fronting | Column Overload | Reduce sample concentration/injection volume |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase | |
| Column Bed Collapse | Replace the column | |
| Broadening | Extra-column volume | Use shorter, narrower tubing; check connections |
| Column void | Replace the column | |
| Low column efficiency | Replace the column |
Experimental Protocols
Protocol: Reverse-Phase HPLC Analysis of Lopinavir M-1
This protocol provides a general starting point for the analysis of Lopinavir M-1. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Materials and Reagents:
-
Lopinavir M-1 reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
0.45 µm syringe filters
2. Mobile Phase Preparation (pH 3.0):
-
Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
The mobile phase is a mixture of the prepared buffer and acetonitrile. A typical starting ratio is 50:50 (v/v). This may need to be adjusted to achieve the desired retention time.
3. Standard Solution Preparation:
-
Prepare a stock solution of Lopinavir M-1 in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:25 mM KH2PO4 buffer pH 3.0 (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions.
-
Inject the samples.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Cause-and-effect diagram for peak tailing of basic analytes.
References
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lopinavir Metabolite M-1 during freeze-thaw cycles in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is one of the major oxidative metabolites of the antiretroviral drug Lopinavir.[1][2] Its stability in biological samples, such as plasma, is crucial for accurate bioanalytical measurements in pharmacokinetic and other research studies. Degradation of the metabolite due to improper handling, such as repeated freeze-thaw cycles, can lead to underestimation of its concentration, impacting data integrity.
Q2: What are the general regulatory guidelines for freeze-thaw stability testing?
Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation, which include freeze-thaw stability assessments.[3][4] These guidelines generally require that the stability of an analyte in a biological matrix be determined after a minimum of three freeze-thaw cycles. The samples should be stored at the intended storage temperature for at least 12 hours between each cycle. The concentration of the analyte in the tested samples should be compared against freshly prepared calibration standards, and the mean concentration should be within ±15% of the nominal concentration.[4]
Q3: What factors can influence the stability of this compound during freeze-thaw cycles?
Several factors can affect the stability of metabolites like M-1 during freeze-thaw cycles, including:
-
pH shifts: The freezing process can cause shifts in the pH of the sample matrix, which may lead to acid or base-catalyzed degradation.
-
Increased solute concentration: As water crystallizes, the concentration of solutes, including salts and enzymes, increases in the unfrozen portion, which can accelerate degradation.
-
Enzymatic activity: Some enzymes may retain activity at low temperatures and during the thawing process, potentially leading to metabolic degradation of the analyte.
-
Oxidation: Exposure to oxygen during thawing can promote oxidative degradation.
-
Rate of freezing and thawing: The speed of freezing and thawing can impact ice crystal formation and the time the sample spends in a partially frozen state, both of which can affect metabolite stability.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound freeze-thaw stability.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased M-1 concentration after freeze-thaw cycles | Analyte degradation due to pH shifts, enzymatic activity, or oxidation. | - Ensure the pH of the sample matrix is optimized and buffered if necessary.- Investigate the addition of enzyme inhibitors to the matrix before freezing.- Consider adding antioxidants to the sample matrix.- Minimize the duration of the thawed state. |
| High variability in M-1 concentrations between replicates | Inconsistent freezing or thawing rates. Non-homogenous sample after thawing. | - Standardize the freezing and thawing procedures. Use a controlled-rate freezer if available.- Ensure complete thawing and thorough but gentle mixing of the sample before analysis. Vortexing followed by centrifugation is often recommended. |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | - Attempt to identify the degradation products using mass spectrometry (MS).- Modify the analytical method to separate the degradation products from the analyte of interest. |
| Analyte concentration below the Lower Limit of Quantification (LLOQ) | Significant degradation of the analyte. | - Re-evaluate the stability at higher concentrations (if applicable).- Reduce the number of freeze-thaw cycles if possible for study samples.- If significant degradation is unavoidable, this limitation of the bioanalytical method should be documented and considered during sample analysis. |
Quantitative Data Summary
While specific quantitative data for the freeze-thaw stability of this compound is not publicly available, the following tables illustrate the expected format for presenting such data from a validation study, based on regulatory guidelines. The acceptance criterion is typically that the mean concentration at each QC level should be within ±15% of the nominal concentration.
Table 1: Illustrative Freeze-Thaw Stability Data for this compound in Human Plasma (Low QC)
| Replicate | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) - Cycle 1 | Measured Conc. (ng/mL) - Cycle 3 | % Bias from Nominal - Cycle 1 | % Bias from Nominal - Cycle 3 |
| 1 | 50.0 | 49.5 | 47.8 | -1.0% | -4.4% |
| 2 | 50.0 | 51.2 | 49.1 | +2.4% | -1.8% |
| 3 | 50.0 | 48.9 | 46.5 | -2.2% | -7.0% |
| 4 | 50.0 | 50.8 | 48.2 | +1.6% | -3.6% |
| 5 | 50.0 | 49.1 | 47.0 | -1.8% | -6.0% |
| Mean | 50.0 | 49.9 | 47.7 | -0.2% | -4.6% |
| %CV | 2.0% | 2.2% |
Table 2: Illustrative Freeze-Thaw Stability Data for this compound in Human Plasma (High QC)
| Replicate | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) - Cycle 1 | Measured Conc. (ng/mL) - Cycle 3 | % Bias from Nominal - Cycle 1 | % Bias from Nominal - Cycle 3 |
| 1 | 800 | 810 | 785 | +1.3% | -1.9% |
| 2 | 800 | 795 | 770 | -0.6% | -3.8% |
| 3 | 800 | 820 | 795 | +2.5% | -0.6% |
| 4 | 800 | 788 | 765 | -1.5% | -4.4% |
| 5 | 800 | 805 | 780 | +0.6% | -2.5% |
| Mean | 800 | 803.6 | 779 | +0.5% | -2.6% |
| %CV | 1.5% | 1.8% |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the standard procedure for evaluating the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Preparation of Quality Control (QC) Samples:
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare low and high QC samples.
-
Aliquots of these QC samples are stored at the intended long-term storage temperature (e.g., -80°C).
-
-
Freeze-Thaw Cycles:
-
Retrieve a set of low and high QC aliquots from the freezer.
-
Allow the samples to thaw completely unassisted at room temperature.
-
Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours.
-
Repeat this cycle for a minimum of three times.
-
-
Sample Analysis:
-
After the final thaw, analyze the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Prepare a fresh calibration curve and analyze a set of freshly prepared QC samples (comparison samples) in the same analytical run.
-
-
Data Evaluation:
-
Calculate the mean concentration, precision (%CV), and accuracy (% bias from nominal) for the freeze-thaw samples at each QC level.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
Visualizations
Caption: Metabolic pathway of Lopinavir to its M-1 metabolite.
Caption: Experimental workflow for freeze-thaw stability testing.
References
- 1. ijper.org [ijper.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lopinavir/Ritonavir Pharmacokinetics in HIV/HCV-Coinfected Patients With or Without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Lopinavir Metabolite M-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding during experimental assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding (NSB) can lead to inaccurate quantification and false-positive results. Use this guide to diagnose and resolve common issues.
| Observation | Potential Cause | Recommended Solution |
| High background signal across the entire plate/surface | Ineffective blocking | Optimize the blocking buffer. Try different blocking agents such as Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[1][2][3] Increase the concentration of the blocking agent or the incubation time.[4] |
| Suboptimal buffer pH or salt concentration | Adjust the pH of your assay buffers.[5] The charge of both the metabolite and the surface can be influenced by pH. Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[5] | |
| Hydrophobic interactions between the metabolite and the assay surface | Add a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 to your wash buffers to disrupt hydrophobic interactions.[5] Be cautious, as detergents can sometimes increase NSB depending on the surface.[6][7] | |
| Edge effects observed in multi-well plates | Evaporation during incubation | Ensure proper sealing of microtiter plates during all incubation steps.[8] |
| Temperature gradients across the plate | Verify that incubators are functioning correctly and providing a uniform temperature.[8] | |
| Inconsistent results between assays | Contaminated reagents or labware | Use fresh, sterile pipette tips, tubes, and reservoirs for each experiment.[8] Prepare fresh buffers for each assay. |
| Insufficient washing | Increase the number and/or duration of wash steps to more effectively remove unbound metabolite.[4][8] | |
| Signal in negative control wells | Cross-contamination | Be careful with pipetting to avoid splashing between wells. Use plate sealers during incubations.[9] |
| Intrinsic properties of the assay surface | Consider using low-binding microplates or applying surface passivation techniques to reduce the reactivity of the surface.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding for a small molecule like this compound?
Non-specific binding of small molecules is often driven by hydrophobic and electrostatic interactions with the assay surface (e.g., polystyrene plates, membranes). Lopinavir, the parent compound of Metabolite M-1, is known to be highly protein-bound, suggesting it has hydrophobic properties that can contribute to non-specific binding to other surfaces as well.[12][13]
Q2: How do I choose the best blocking buffer for my experiment?
The ideal blocking buffer effectively blocks all potential sites of non-specific interaction without interfering with the specific binding you are trying to measure.[3] Commonly used blocking agents include proteins like BSA and casein.[1][2] The choice depends on your specific assay components. It is often necessary to empirically test several blocking agents to find the most effective one for your system.[14]
Q3: Can detergents like Tween-20 always reduce non-specific binding?
While non-ionic detergents like Tween-20 are commonly used in wash buffers to reduce NSB by disrupting hydrophobic interactions, their effectiveness can depend on the type of surface being used.[5][6] In some cases, detergents can paradoxically increase non-specific binding.[7] Therefore, it's advisable to optimize the concentration of the detergent or test different types of surfactants.
Q4: What is surface passivation and when should I consider it?
Surface passivation is a process that makes a material's surface less reactive.[15] In the context of lab assays, this involves treating surfaces like glass slides or microplates to prevent molecules from sticking non-specifically.[10][16] If you consistently experience high background noise that cannot be resolved by optimizing blocking and washing steps, you should consider using pre-passivated plates or implementing a passivation protocol.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Conditions
This protocol outlines a method for testing different blocking agents to minimize non-specific binding of this compound in a multi-well plate format.
-
Prepare Blocking Buffers:
-
1% (w/v) BSA in Phosphate Buffered Saline (PBS)
-
5% (w/v) Non-Fat Dry Milk in PBS
-
1% (w/v) Casein in PBS[1]
-
-
Plate Coating: Leave wells uncoated to assess binding directly to the plastic, or coat with your specific capture molecule if applicable.
-
Blocking:
-
Add 200 µL of each blocking buffer to different sets of wells.
-
Include a set of wells with PBS only (no blocking agent) as a control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Washing: Aspirate the blocking buffer and wash all wells 3-5 times with 300 µL of PBS.[2]
-
Metabolite Incubation:
-
Prepare a solution of this compound at a known concentration in your assay buffer.
-
Add 100 µL of the metabolite solution to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes: Aspirate the metabolite solution and wash all wells 3-5 times with 300 µL of PBS containing 0.05% Tween-20 (PBST).
-
Detection: Use an appropriate detection method (e.g., LC-MS/MS analysis of the solution remaining in the well after a final elution step, or a competitive immunoassay format) to quantify the amount of bound metabolite in each set of wells.
-
Analysis: Compare the signal from the wells treated with different blocking buffers. The buffer that results in the lowest signal in the absence of a specific binding partner is the most effective at minimizing non-specific binding.
Protocol 2: Surface Passivation of Glass Coverslips
This protocol describes a method for passivating glass surfaces to reduce non-specific binding, which can be adapted for other formats.
-
Cleaning:
-
Place glass coverslips in a rack.
-
Sonicate in a 5% Hellmanex solution for 1 hour at 37°C.
-
Rinse thoroughly with deionized water.[10]
-
-
Etching:
-
Immerse the coverslips in 1 M NaOH for 1 hour at room temperature.
-
Rinse thoroughly with deionized water.[10]
-
-
Passivation:
-
Prepare a solution of 20 mg/mL mPEG-silane in 95% ethanol.
-
Incubate the cleaned and etched coverslips in the mPEG-silane solution overnight at room temperature.[10]
-
-
Final Steps:
-
Rinse the passivated coverslips with ethanol and then water.
-
Dry the coverslips with a stream of nitrogen gas.
-
Store in a clean, dry container until use.
-
Visualizations
Caption: A logical workflow for troubleshooting high non-specific binding.
Caption: Factors contributing to NSB and corresponding mitigation strategies.
References
- 1. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. arp1.com [arp1.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proplate.com [proplate.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lopinavir protein binding in HIV-1-infected pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Surface Passivation Techniques → Term [energy.sustainability-directory.com]
Welcome to the technical support center for the bioanalysis of Lopinavir and its metabolites, including Lopinavir M-1. This resource provides troubleshooting guidance and detailed protocols to help you optimize the extraction recovery of these compounds from serum samples for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Lopinavir and its metabolites from serum?
A1: The three most prevalent techniques for extracting Lopinavir and its metabolites from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the sensitivity requirements of the analytical method (e.g., LC-MS/MS).
Q2: I am experiencing low recovery for Lopinavir M-1. What are the likely causes?
A2: Low recovery can stem from several factors. These include incomplete extraction due to suboptimal solvent choice or pH, analyte degradation, or loss of analyte during the evaporation and reconstitution steps.[2] It is also possible for the analyte to bind to labware. A systematic approach to troubleshooting is recommended to pinpoint the source of the loss.
Q3: How critical is the pH during the extraction process?
A3: The pH is a critical parameter, especially for LLE and SPE. Lopinavir is a weak base, and its charge state is pH-dependent.[3] Adjusting the pH of the sample can significantly impact the extraction efficiency by ensuring the analyte is in a neutral form for partitioning into an organic solvent (LLE) or in a charged state for retention on an ion-exchange sorbent (SPE).
Q4: Can matrix effects interfere with the quantification of Lopinavir and its metabolites?
A4: Yes, matrix effects are a significant concern in LC-MS/MS analysis and can cause ion suppression or enhancement, leading to inaccurate quantification. These effects arise from co-eluting endogenous components from the serum matrix that interfere with the ionization of the analyte.[4] Thorough sample cleanup, achievable with methods like SPE or a well-optimized LLE, can help minimize matrix effects.
Q5: What are typical recovery rates for Lopinavir from serum?
A5: Recovery rates for Lopinavir can be quite high depending on the chosen extraction method. Well-optimized methods often report recoveries exceeding 75%. For example, some LLE and SPE methods have demonstrated recoveries of over 85% and 91%, respectively.[4][5] While specific data for the M-1 metabolite is limited, similar recovery rates should be achievable with a properly optimized method.
Data Presentation: Lopinavir Extraction Recovery
The following table summarizes reported extraction recovery percentages for the parent drug, Lopinavir, using various methods. This data can serve as a benchmark when developing a method for its M-1 metabolite.
| Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | > 75% | [4] |
| Liquid-Liquid Extraction (LLE) | n-hexane–ethyl acetate (7:3, v/v) | 73.5 - 118.4% | [6] |
| Solid-Phase Extraction (SPE) | C18 Cartridge | 91% | [5] |
| Protein Precipitation (PPT) | Acetonitrile | > 90% | |
| Salting-Out Assisted LLE (SALLE) | Acetonitrile / Sodium Chloride | 99.7% | [1] |
Experimental Workflows and Diagrams
A general workflow for serum sample extraction and analysis is crucial for maintaining consistency and identifying potential areas for optimization.
Caption: General workflow for Lopinavir M-1 extraction from serum.
Troubleshooting Guide
Low or inconsistent recovery is a common challenge in bioanalysis. The following guide provides a structured approach to diagnosing and resolving these issues.
Problem: Low Extraction Recovery (<70%)
This troubleshooting guide is presented in a question-and-answer format to help you systematically identify the root cause of low recovery.
Q: Have you confirmed the stability of Lopinavir M-1 in the serum matrix under your storage and handling conditions?
A: Analyte degradation can be a significant source of low recovery.
-
Recommendation: Perform stability assessments, including freeze-thaw stability, bench-top stability at room temperature, and long-term stability at -80°C. If instability is observed, minimize the time samples spend at room temperature and reduce the number of freeze-thaw cycles.
Q: Is your extraction technique optimized for Lopinavir and its metabolites?
A: Suboptimal extraction parameters are a primary cause of poor recovery.
-
For LLE:
-
Is the extraction solvent appropriate? Lopinavir is relatively non-polar. Solvents like ethyl acetate or mixtures of hexane and ethyl acetate are often effective.[4][7]
-
Is the sample pH optimized? Alkalinizing the sample (e.g., with dilute NaOH) will neutralize Lopinavir and its metabolites, promoting their partition into the organic solvent.[6]
-
-
For SPE:
-
Is the sorbent chemistry correct? A C18 reversed-phase sorbent is a common choice.[5]
-
Have you optimized the wash and elution steps? An inadequate wash step may not remove all interferences, while a weak elution solvent may not fully recover the analyte. Ensure the elution solvent is strong enough (e.g., methanol or acetonitrile) to desorb the analyte from the sorbent.[5]
-
-
For PPT:
Q: Are you losing the analyte during the dry-down and reconstitution steps?
A: This is a common and often overlooked source of analyte loss.
-
Recommendation: Avoid overly aggressive evaporation (e.g., high temperature or high nitrogen flow). Ensure the reconstitution solvent is strong enough to fully redissolve the analyte from the walls of the tube. Vortexing or sonicating after reconstitution can improve recovery.
The following flowchart provides a visual guide to troubleshooting low recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential cross-reactivity of lopinavir metabolites in immunoassays. Accurate quantification of lopinavir is critical for therapeutic drug monitoring and pharmacokinetic studies, and understanding the impact of its metabolites is essential for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of lopinavir and how are they formed?
A1: Lopinavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Co-administration of ritonavir, a potent CYP3A4 inhibitor, significantly slows down this metabolism, boosting lopinavir's plasma concentration.[1][2] At least 13 oxidative metabolites of lopinavir have been identified.[1] The major metabolites result from oxidation at the C-4 position of the cyclic urea moiety and are designated as M1, M3, and M4.[2][3] Some of these metabolites, such as M1 and M3/M4, have been shown to possess antiviral activity comparable to the parent drug.
Q2: Why is there a concern for cross-reactivity of lopinavir metabolites in immunoassays?
A2: Immunoassays rely on the specific binding of an antibody to the target analyte. Lopinavir and its metabolites share a core chemical structure. If the antibody used in the immunoassay recognizes a part of the molecule that is common to both lopinavir and its metabolites, the assay will not be able to distinguish between them. This can lead to an overestimation of the true lopinavir concentration. The structural similarity between the parent drug and its metabolites is the primary reason for potential cross-reactivity.
Q3: Are there specific data on the percentage of cross-reactivity for each lopinavir metabolite in commercially available immunoassays?
A3: Publicly available data detailing the specific cross-reactivity percentages for individual lopinavir metabolites in various commercial immunoassays are limited. Manufacturers' package inserts for lopinavir immunoassays may contain some information on cross-reactivity with other drugs, but comprehensive data on all major metabolites is often not provided. Researchers should be aware that the degree of cross-reactivity can vary significantly between different antibody clones and assay formats.
Q4: What are the potential consequences of metabolite cross-reactivity in my experimental results?
Q5: How can I determine if my immunoassay is affected by metabolite cross-reactivity?
A5: The most definitive way to assess the impact of metabolite cross-reactivity is to compare your immunoassay results with a more specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS can separate and independently quantify lopinavir and its major metabolites, providing a clear picture of their respective concentrations. A significant discrepancy between the immunoassay and LC-MS/MS results for lopinavir suggests potential interference from metabolites.
Troubleshooting Guide
Issue: Immunoassay results for lopinavir are unexpectedly high or inconsistent with clinical observations.
This could be a sign of cross-reactivity with lopinavir metabolites. Follow these steps to troubleshoot the issue:
Step 1: Review the Assay's Specificity Information
-
Carefully examine the package insert or technical data sheet for your immunoassay kit.
-
Look for any information provided by the manufacturer regarding cross-reactivity with lopinavir metabolites or other structurally related compounds.
Step 2: Method Comparison with a Gold Standard
-
Analyze a subset of your samples using a highly specific reference method like LC-MS/MS.
-
A significant positive bias in the immunoassay results compared to LC-MS/MS is a strong indicator of cross-reactivity.
Step 3: Sample Dilution and Parallelism Assessment
-
Serially dilute a high-concentration sample and analyze the dilutions with your immunoassay.
-
If significant cross-reactivity is present, the dose-response curve may be non-parallel to the standard curve, indicating that the assay is not measuring the same analyte in the sample as in the standard.
Step 4: Consider Sample Pre-treatment (Advanced)
-
For research applications, you may explore techniques to remove cross-reacting metabolites before analysis. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods designed to selectively isolate lopinavir. However, developing and validating such methods can be complex.
Step 5: Evaluate Alternative Quantification Platforms
-
If cross-reactivity is confirmed and is impacting the validity of your results, consider switching to a more specific analytical platform like LC-MS/MS for future studies.
Data Presentation
Table 1: Lopinavir and its Major Oxidative Metabolites
| Compound | Structure | Key Characteristics | Potential for Immunoassay Cross-Reactivity |
| Lopinavir | Parent Drug | Active HIV protease inhibitor.[5] | Target of the immunoassay. |
| Metabolite M1 | Oxidized Lopinavir | Major metabolite formed by CYP3A4. Possesses antiviral activity.[6] | High, due to structural similarity to the parent drug. |
| Metabolite M3/M4 | Oxidized Lopinavir | Major metabolites formed by CYP3A4. Possess antiviral activity.[7] | High, due to structural similarity to the parent drug. |
| Other Metabolites | Various Oxidized and Glucuronidated Forms | At least 13 oxidative metabolites identified.[1] Glucuronidated metabolites are also possible. | Varies depending on the specific structural modification and the epitope recognized by the assay antibody. |
Experimental Protocols
Protocol 1: Assessment of Immunoassay Specificity by Comparison with LC-MS/MS
-
Sample Selection: Choose a representative set of at least 10-20 patient or animal samples that have been analyzed by your lopinavir immunoassay.
-
LC-MS/MS Analysis:
-
Develop or utilize a validated LC-MS/MS method for the simultaneous quantification of lopinavir and its major metabolites (M1, M3/M4).
-
The method should include appropriate sample preparation (e.g., protein precipitation followed by solid-phase or liquid-liquid extraction) to remove interfering substances.
-
Use stable isotope-labeled internal standards for both lopinavir and its metabolites to ensure accurate quantification.
-
-
Data Comparison:
-
Compare the lopinavir concentrations obtained from the immunoassay with those from the LC-MS/MS method.
-
Calculate the percentage bias for each sample: [(Immunoassay Result - LC-MS/MS Result) / LC-MS/MS Result] * 100.
-
-
Interpretation: A consistent positive bias in the immunoassay results across multiple samples is indicative of cross-reactivity with metabolites.
Visualizations
Caption: Lopinavir is primarily metabolized by CYP3A4 to various oxidative metabolites.
References
- 1. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic effects of lopinavir/ritonavir in HIV-negative men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378) given in combination with ritonavir in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lopinavir/ritonavir concentrations in four different oral solutions for the application of antiretroviral therapy in very young, HIV-1-infected children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lopinavir and its M-1 metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of lopinavir and where does the M-1 metabolite fit in?
Lopinavir is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2] This process involves oxidative metabolism, leading to the formation of several metabolites. The M-1 metabolite is one of the major C-4 oxidation products of lopinavir found in plasma.[2]
Q2: How does ritonavir impact the formation of lopinavir's M-1 metabolite?
Ritonavir is a potent inhibitor of the CYP3A4 enzyme.[1][3][4] By inhibiting CYP3A4, ritonavir significantly reduces the metabolism of lopinavir, leading to a substantial increase in lopinavir's plasma concentrations.[1] Consequently, the formation of all CYP3A4-mediated metabolites, including M-1, is effectively suppressed.[1] This "boosting" effect is the reason lopinavir is co-formulated with a low dose of ritonavir in the antiretroviral drug Kaletra™.
Q3: What is the clinical significance of ritonavir's inhibition of lopinavir metabolism?
The inhibition of lopinavir metabolism by ritonavir is a clinically beneficial drug-drug interaction. Lopinavir alone has poor oral bioavailability due to extensive first-pass metabolism.[1] By co-administration with ritonavir, lopinavir's plasma levels are increased, which enhances its antiviral efficacy.[1] For instance, in healthy volunteers, a single 400 mg dose of lopinavir results in a maximum plasma concentration of approximately 0.1 mg/ml; however, when co-administered with 50 mg of ritonavir, this increases to 5.5 mg/ml.[1]
Q4: Are there established methods for quantifying lopinavir and its M-1 metabolite?
Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous quantification of lopinavir and its metabolites in biological matrices like plasma.[5][6][7][8] These methods offer high sensitivity and selectivity.
Data Presentation
Table 1: Impact of Ritonavir on Lopinavir Pharmacokinetics
| Parameter | Lopinavir Alone (400 mg) | Lopinavir (400 mg) + Ritonavir (50 mg) | Fold Change | Reference |
| Cmax | ~0.1 µg/mL | 5.5 µg/mL | ~55-fold increase | [1] |
| AUC | Significantly lower | >100-fold increase | >100 |
Table 2: In Vitro Inhibition of Lopinavir Metabolism by Ritonavir
| Parameter | Value | Enzyme System | Reference |
| Ritonavir Kᵢ for Lopinavir Metabolism | 0.013 µM | Human Liver Microsomes | [9] |
| Ritonavir IC₅₀ for CYP3A-mediated reactions | 0.07 - 0.14 µM | Human Liver Microsomes | [3] |
Experimental Protocols
Protocol 1: In Vitro Lopinavir Metabolism in Human Liver Microsomes (HLM)
This protocol is a general guideline for assessing the in vitro metabolism of lopinavir and the inhibitory effect of ritonavir.
1. Materials:
- Lopinavir
- Ritonavir
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) for LC-MS/MS analysis
2. Incubation Procedure:
- Prepare a stock solution of lopinavir and ritonavir in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) and lopinavir (final concentration, e.g., 1-10 µM) in phosphate buffer at 37°C for 5 minutes.
- For inhibition studies, add ritonavir at various concentrations to the pre-incubation mixture.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Vortex and centrifuge to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: Quantification of Lopinavir and M-1 in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of lopinavir and its M-1 metabolite. Specific parameters may need to be optimized for your instrument.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Parameters:
- LC Column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18) is commonly used.[5]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase.[5]
- Ionization: Electrospray ionization (ESI) in positive mode.[5]
- Detection: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for Lopinavir
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lopinavir | 629.4 | 447.2 | [8] |
| Lopinavir | 629.6 | 155.2 | [5] |
Note: The optimal product ion and collision energy for M-1 would need to be determined experimentally by infusing a standard of the M-1 metabolite.
Troubleshooting Guides
Issue 1: Low or No Signal for Lopinavir or M-1
| Potential Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure complete protein precipitation. Check for analyte loss during evaporation and reconstitution steps. |
| Poor Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for positive ionization. |
| Incorrect MRM Transitions | Infuse a standard of lopinavir and M-1 to confirm the precursor and product ions and optimize collision energy and other MS parameters. |
| Analyte Degradation | Check the stability of lopinavir and M-1 in the matrix and during sample processing. Store samples appropriately (-80°C). |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Use a more rigorous sample clean-up method (e.g., solid-phase extraction - SPE). Adjust the chromatography to separate the analytes from interfering matrix components. |
| Contamination | Check solvents, reagents, and collection tubes for contamination. Run blank samples to identify the source of contamination. |
| Co-elution with other Metabolites | Optimize the LC gradient to achieve better separation of lopinavir, M-1, and other potential metabolites. |
Issue 3: Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analytes. Try a different column chemistry. |
| Column Degradation | Flush the column or replace it if it's old or has been used with many complex samples. |
Issue 4: Inconsistent Results (Poor Precision and Accuracy)
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps. Use an internal standard to correct for variability. |
| Instrument Instability | Check for fluctuations in LC pressure and MS signal. Perform system suitability tests before each run. |
Visualizations
Caption: Lopinavir metabolism by CYP3A4 and its inhibition by ritonavir.
Caption: General workflow for the quantification of lopinavir and M-1 by LC-MS/MS.
References
- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir: A positive drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the in vitro anti-HIV-1 activity of the protease inhibitor Lopinavir compared to its major metabolite, M-1.
This guide provides a direct comparison of the antiviral potency of the established HIV-1 protease inhibitor Lopinavir and its primary oxidative metabolite, M-1. The data presented is compiled from in vitro studies assessing the inhibition of HIV-1 replication in cell culture.
Quantitative Comparison of Antiviral Activity
The antiviral potency of Lopinavir and its metabolite M-1 was evaluated in MT-4 human T-cell leukemia cells infected with the HIV-1 IIIB strain. The 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit the cytopathic effect of the virus by 50%, was determined in the presence of 50% human serum to simulate physiological conditions.
| Compound | Virus Strain | Cell Line | EC50 (in presence of 50% human serum) |
| Lopinavir | HIV-1 IIIB | MT-4 | 102 nM |
| Metabolite M-1 | HIV-1 | MT-4 | 1.413 µM |
Note: A lower EC50 value indicates higher antiviral potency.
Experimental Protocols
The determination of the antiviral activity of Lopinavir and Metabolite M-1 was conducted using a cell-based assay that measures the inhibition of the HIV-1-induced cytopathic effect.
Objective: To quantify the concentration at which Lopinavir and its metabolite M-1 inhibit HIV-1 replication by 50% in a cell culture model.
Materials:
-
Cell Line: MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1 infection).
-
Virus: HIV-1 IIIB laboratory strain.
-
Compounds: Lopinavir and Metabolite M-1, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.
-
Equipment: 96-well microtiter plates, CO2 incubator, centrifuge, spectrophotometer.
Procedure:
-
Cell Preparation: MT-4 cells are cultured and maintained in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Prior to the assay, cells are harvested, counted, and adjusted to a specific density.
-
Compound Dilution: Serial dilutions of Lopinavir and Metabolite M-1 are prepared in the culture medium to achieve a range of final concentrations for testing.
-
Infection and Treatment:
-
MT-4 cells are seeded into 96-well microtiter plates.
-
The cells are then infected with a predetermined amount of the HIV-1 IIIB virus stock.
-
Immediately after infection, the serially diluted compounds are added to the respective wells.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
-
Incubation: The plates are incubated for a period of 4-5 days at 37°C in a 5% CO2 incubator to allow for viral replication and the development of cytopathic effects in the virus control wells.
-
Assessment of Cytopathic Effect (MTT Assay):
-
After the incubation period, MTT solution is added to each well.
-
The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into a formazan product, resulting in a color change.
-
A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The absorbance values from the cell control wells represent 100% viability, while the virus control wells show a significant reduction in viability due to the cytopathic effect of the virus.
-
The percentage of protection for each compound concentration is calculated relative to the cell and virus controls.
-
The EC50 value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro antiviral assay used to determine the potency of Lopinavir and Metabolite M-1.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the antiretroviral drug lopinavir and its primary oxidative metabolites. The information is intended to support research and development efforts in the field of HIV therapeutics and drug metabolism. While extensive data is available for the parent drug, lopinavir, which is co-administered with ritonavir to boost its plasma concentrations, there is a notable lack of quantitative pharmacokinetic data for its major metabolites in humans.
Lopinavir Pharmacokinetics
Lopinavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1] To counteract its rapid metabolism and low oral bioavailability, lopinavir is co-formulated with ritonavir, a potent inhibitor of CYP3A4.[2] This co-administration significantly increases lopinavir's plasma concentrations and therapeutic efficacy.
The pharmacokinetic parameters of lopinavir, when administered as lopinavir/ritonavir, have been well-characterized in numerous studies. Below is a summary of key pharmacokinetic parameters from a study in healthy adult volunteers receiving a standard dose of 400/100 mg of lopinavir/ritonavir twice daily.
Table 1: Pharmacokinetic Parameters of Lopinavir in Healthy Adults (400/100 mg Lopinavir/Ritonavir Twice Daily)
| Parameter | Geometric Mean (90% Confidence Interval) |
| Cmax (ng/mL) | 11965 (10512 - 13618) |
| Tmax (hr) | ~4 |
| AUC0–12 (ng·h/mL) | 99599 (87504 - 113351) |
| Half-life (t½) (hr) | 5 - 6 |
Data sourced from a study in HIV-negative volunteers.[3]
Major Metabolites of Lopinavir
Lopinavir undergoes extensive oxidative metabolism, resulting in several metabolites. The primary metabolic pathway involves oxidation of the dimethoxyphenethyl group and the cyclic urea moiety.[4] In human plasma, unchanged lopinavir accounts for the vast majority of the circulating drug-related material (>88%), with only small quantities of its oxidative metabolites detected.[4]
The major oxidative metabolites identified in human plasma are:
-
M1: Oxidative metabolite
-
M3/M4: Isomeric oxidative metabolites
While these are the predominant metabolites, their plasma concentrations are low, and detailed in vivo pharmacokinetic data such as Cmax, Tmax, AUC, and half-life are not available in the published literature. However, in vitro studies have indicated that the M1 and M3/M4 metabolites possess antiviral potency comparable to the parent drug, lopinavir.
Experimental Protocols
Determination of Lopinavir Pharmacokinetics in Human Plasma
The pharmacokinetic parameters of lopinavir are typically determined through the analysis of plasma samples collected over a specific time course following drug administration. A common and robust analytical technique for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Collection and Preparation:
-
Blood samples are collected from subjects at predetermined time points after the administration of lopinavir/ritonavir.
-
Plasma is separated from the whole blood by centrifugation.
-
A protein precipitation step is performed to remove larger molecules from the plasma sample. This is often achieved by adding a solvent like acetonitrile or methanol.
-
The supernatant is then further purified using liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest (lopinavir and an internal standard).
-
The extracted sample is evaporated to dryness and then reconstituted in a mobile phase-compatible solvent for injection into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate lopinavir from other plasma components. The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for lopinavir and the internal standard to ensure accurate quantification.
Data Analysis:
The concentration of lopinavir in each plasma sample is determined by comparing the peak area ratio of lopinavir to the internal standard against a calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the resulting plasma concentration-time data using non-compartmental analysis.[3]
Visualizations
Metabolic pathway of lopinavir.
References
- 1. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378) given in combination with ritonavir in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs and their metabolites in biological matrices is paramount. This guide provides a comparative overview of validated bioanalytical methods for the HIV protease inhibitor Lopinavir and its primary metabolite, M-1. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer the high sensitivity and selectivity required for clinical and preclinical studies.
Lopinavir is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes.[1][2] Co-administration with Ritonavir, a potent CYP3A inhibitor, is standard practice to increase Lopinavir's plasma concentrations.[1][2][3] The C-4 oxidation product, M-1, is one of the predominant metabolites found in plasma.[1]
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize the key validation parameters from different published methods for the determination of Lopinavir. While methods for the simultaneous quantification of Lopinavir and Ritonavir are common, specific methods detailing the validation of the M-1 metabolite are less frequently published. The data presented here is compiled from various studies to offer a comparative perspective.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Agilent ZORBAX Eclipse XDB-C18 | Agilent Zobax Extend-C18 Rapid Resolution HT (1.8 µm, 2.1 mm x 30 mm) | C18 column (100mm x 2.1mm i.d., 5µm particle size) |
| Mobile Phase | Methanol:0.1% Formic Acid in Water (80:20, v/v) | Acetonitrile:Water with 0.1% Formic Acid (55:45, v/v) | Gradient elution with acetonitrile and deionized water with formic acid |
| Flow Rate | Not Specified | 0.5 mL/min | 350 µL/min |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| MRM Transition (Lopinavir) | m/z 629.6 → 155.2 | Not Specified | Not Specified |
| Internal Standard | Telmisartan | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Parameters for Lopinavir
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 62.5 - 10000 | Not Specified | 0.1 - 15 µg/mL (100 - 15000 ng/mL) in plasma |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL | Not Specified | 0.1 µg/mL (100 ng/mL) in plasma |
| Intra-day Precision (%RSD) | < 15% | Not Specified | 0.23% - 11.37% |
| Inter-day Precision (%RSD) | < 15% | Not Specified | 0.23% - 11.37% |
| Accuracy | Not Specified | Not Specified | 0.23% - 11.37% |
| Absolute Recovery | > 75% | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of bioanalytical methods for Lopinavir.
Method 1: Protein Precipitation and Liquid-Liquid Extraction
This method is suitable for the simultaneous determination of Lopinavir and Ritonavir in human plasma.[4]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., Telmisartan).
-
Perform protein precipitation by adding an alkalinizing agent followed by a precipitating solvent.
-
Conduct liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse XDB-C18.
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (80:20, v/v).
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lopinavir: m/z 629.6 → 155.2
-
Ritonavir: m/z 721.4 → 268.2
-
Telmisartan (IS): m/z 515.2 → 276.2
-
-
Method 2: Ultrafiltration for Unbound Lopinavir and LC-MS/MS
This method is designed to measure both total and unbound concentrations of Lopinavir in plasma.[5]
-
Sample Preparation (Unbound Fraction):
-
Perform ultrafiltration of the plasma sample to separate the protein-free ultrafiltrate containing the unbound drug.
-
-
Chromatographic Conditions:
-
Column: C18 column (100mm x 2.1mm i.d., 5µm particle size).
-
Mobile Phase: Gradient elution using a mobile phase containing deionized water with formic acid and acetonitrile.
-
Flow Rate: 350 µL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring.
-
Visualizations
Lopinavir Metabolism to M-1
Lopinavir undergoes oxidative metabolism, primarily through the hepatic CYP3A isozymes, to form several metabolites, with M-1 being a major product.[1]
Caption: Metabolic pathway of Lopinavir to its M-1 metabolite.
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Lopinavir and its metabolites from a biological sample.
Caption: Experimental workflow for bioanalytical method validation.
Logical Relationship of Validation Parameters
The validation of a bioanalytical method ensures its reliability for intended use and involves several interconnected parameters.
Caption: Interrelationship of bioanalytical validation parameters.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bepls.com [bepls.com]
- 3. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comparative Analysis of Cytotoxicity: Lopinavir vs. M-1
This guide provides a detailed comparison of the cytotoxic profiles of the antiretroviral drug Lopinavir and the compound referred to as M-1.
Executive Summary
While extensive data exists on the cytotoxic effects of the parent drug, Lopinavir, across various cell lines and its underlying mechanisms, there is a significant lack of publicly available, direct cytotoxicity data for its M-1 metabolite. Information on M-1 is primarily focused on its role as an active antiviral agent, with potency comparable to Lopinavir, rather than its toxicity to host cells.
Therefore, this document will provide a comprehensive overview of Lopinavir's cytotoxicity, supported by experimental data and known signaling pathways. We will also present the limited available information on Lopinavir Metabolite M-1 to offer as complete a picture as possible.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Lopinavir. No direct cytotoxicity data (e.g., CC50 or IC50 in toxicity assays) for this compound was identified in the reviewed literature.
| Compound | Assay | Cell Line | Concentration / Effect | Reference |
| Lopinavir | Cytotoxicity Assay | Not specified | CC50: ~22 µM (in absence of human serum) | [1] |
| Cytotoxicity Assay | Not specified | CC50: >100 µM (in presence of human serum) | [1] | |
| Cell Viability | Melanoma (B16, B16F10, A375) | Dose-dependent reduction | [2] | |
| Cell Viability | Lung Cancer (A549) | Anti-proliferative at 50 µM and 80 µM | [3] | |
| Cell Viability | Urological Cancer | Induces ER stress and cell death | [3] | |
| Apoptosis Assay | Acute Myeloid Leukemia (AML) | Induces apoptosis at low micromolar concentrations | [4] | |
| This compound | Antiviral Activity Assay | MT-4 | EC50: 1.413 µM | [5] |
| HIV Protease Inhibition | N/A | Ki: 0.7 pM | [5] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of host cells. EC50 (50% effective concentration) in an antiviral context is the concentration that inhibits viral replication by 50%. A higher CC50 and a lower EC50 are desirable.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are proprietary to the publishing research groups. However, a generalized protocol for a common cytotoxicity assay, the MTT assay, is provided below as a representative example of how such data is generated.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Lopinavir and M-1) in a suitable cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS).
-
Add a specific volume of the MTT solution to each well (e.g., 10 µL) and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 (50% inhibitory concentration) or CC50 value.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing and comparing the cytotoxicity of two compounds.
Caption: General workflow for in vitro cytotoxicity comparison.
Lopinavir-Induced Cytotoxicity Signaling Pathways
Lopinavir has been shown to induce cytotoxicity through several mechanisms, including the induction of genotoxic and proteotoxic stress.
Caption: Known signaling pathways in Lopinavir-induced cytotoxicity.
Discussion and Conclusion
Lopinavir exhibits cytotoxic effects in a variety of cell types, primarily through the induction of genotoxic and proteotoxic stress, leading to apoptosis.[4][6] Its toxicity, particularly hepatotoxicity, is a known clinical side effect, potentially mediated by toxic metabolic intermediates produced by CYP3A4 enzymes.[7]
The primary metabolite, M-1, is known to be an active antiviral agent with a potency comparable to its parent compound.[1] However, a critical gap exists in the scientific literature regarding its cytotoxic profile. Without direct comparative studies or available CC50/IC50 data for M-1, a definitive head-to-head comparison of its cytotoxicity against Lopinavir is not possible at this time.
Future research should focus on elucidating the cytotoxic profile of Lopinavir's major metabolites, including M-1. Such studies would be invaluable for a more complete understanding of the safety profile of Lopinavir and for the development of protease inhibitors with an improved therapeutic index.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Efavirenz and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritonavir, nelfinavir, saquinavir and lopinavir induce proteotoxic stress in acute myeloid leukemia cells and sensitize them for proteasome inhibitor treatment at low micromolar drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dual protease inhibitor lopinavir/ritonavir (LPV/r) exerts genotoxic stress on lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known interactions of the HIV protease inhibitor Lopinavir and its primary metabolite, M-1, with key drug transporters. Understanding these interactions is crucial for predicting drug disposition, potential drug-drug interactions, and clinical efficacy. While extensive data exists for Lopinavir, a significant knowledge gap is highlighted regarding its M-1 metabolite.
Executive Summary
Lopinavir is a substrate and inhibitor of several key ATP-binding cassette (ABC) and Solute Carrier (SLC) drug transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 and 2 (MRP1/ABCC1, MRP2/ABCC2), Breast Cancer Resistance Protein (BCRP/ABCG2), and Organic Anion Transporting Polypeptides (OATPs). These interactions can significantly influence its absorption, distribution, and elimination. In stark contrast, there is a notable absence of publicly available data on the interaction of Lopinavir's M-1 metabolite with these transporters. Although M-1 is known to possess antiviral activity comparable to the parent drug, its pharmacokinetic profile in relation to drug transporters remains uncharacterized. This guide synthesizes the available data for Lopinavir and underscores the critical need for further research into its M-1 metabolite.
Data Presentation: Lopinavir Interaction with Drug Transporters
The following tables summarize the quantitative data on the interaction of Lopinavir with various drug transporters.
Table 1: Lopinavir as a Substrate of Efflux Transporters
| Transporter | Test System | Finding | Efflux Ratio (ER) | Reference |
| P-gp (MDR1) | MDCKII-MDR1 cells | Substrate | 4.91 | [1] |
| MRP1 | MDCKII-MRP1 cells | Not a good substrate | 1.26 | [1] |
| MRP2 | MDCKII-MRP2 cells | Substrate | 2.89 | [1][2] |
| BCRP | MDCKII-Bcrp1 cells | Not a substrate | Not significantly different from wild-type cells | [1] |
Table 2: Lopinavir as an Inhibitor of Drug Transporters
| Transporter | Test System | Probe Substrate | IC50 / Ki Value | Reference |
| P-gp | Cells overexpressing P-gp | Cytotoxic substrates | Potent blocker | [3] |
| MRP1 | Cells overexpressing MRP1 | Cytotoxic substrates | Potent blocker | [3] |
| BCRP | Cells overexpressing BCRP | Cytotoxic substrates | Moderate blocker | [3][4][5] |
| OATP1B1 | CHO cells | CGamF | Ki: 0.5 µM | [6] |
| OATP1B3 | CHO cells | CGamF | Ki: 1.4 µM | [6] |
Table 3: Lopinavir as a Substrate of Uptake Transporters
| Transporter | Test System | Finding | Reference |
| OATP1A2 | Xenopus laevis oocytes | Substrate | [7] |
| OATP1B1 | Xenopus laevis oocytes | Substrate | [7] |
| OATP1B3 | Xenopus laevis oocytes | Substrate | [7] |
M-1 Metabolite: A Critical Data Gap
Despite extensive literature searches, no studies were identified that have investigated the interaction of Lopinavir's M-1 metabolite (CAS: 192725-39-6) with any drug transporters. The M-1 metabolite is a C-4 oxidation product of Lopinavir and has been shown to have in vitro antiviral potency comparable to the parent drug.[8][9] However, its disposition, including its potential as a substrate or inhibitor of transporters like P-gp, MRPs, BCRP, or OATPs, remains unknown. This lack of data represents a significant gap in understanding the overall pharmacology of Lopinavir, as the transport characteristics of this active metabolite could have clinical implications.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess drug-transporter interactions, based on the studies cited for Lopinavir.
Bidirectional Transport Assay in Transfected Cell Monolayers (for Efflux Transporters)
This assay is used to determine if a compound is a substrate of an efflux transporter (e.g., P-gp, BCRP, MRP2).
-
Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells stably transfected with the human transporter of interest (e.g., MDR1, MRP2, or BCRP) are cultured on permeable Transwell® inserts to form a polarized monolayer. Wild-type MDCKII cells are used as a control.
-
Transport Experiment:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound (e.g., radiolabeled Lopinavir) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Samples are taken from the receiver chamber at specified time points to determine the rate of transport.
-
To confirm the specific involvement of a transporter, the experiment is repeated in the presence of a known inhibitor of that transporter (e.g., a specific P-gp inhibitor for MDCKII-MDR1 cells).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER significantly greater than 1 (typically >2) in transfected cells compared to wild-type cells, and which is reduced by a specific inhibitor, indicates that the compound is a substrate of the efflux transporter.
Cellular Uptake Assay in Transfected Cells (for Uptake Transporters)
This assay is used to determine if a compound is a substrate or inhibitor of an uptake transporter (e.g., OATPs).
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the uptake transporter of interest (e.g., OATP1B1, OATP1B3) are cultured in multi-well plates. Non-transfected cells serve as a control.
-
Substrate Assessment:
-
Cells are incubated with the test compound at various concentrations and for different time points.
-
After incubation, the cells are washed with ice-cold buffer to stop the uptake process.
-
The cells are then lysed, and the intracellular concentration of the test compound is quantified using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
Uptake is calculated as the amount of compound accumulated per milligram of cellular protein. Transporter-mediated uptake is determined by subtracting the uptake in control cells from that in transfected cells.
-
-
Inhibition Assessment:
-
Transfected cells are incubated with a known probe substrate of the transporter in the presence and absence of the test compound (inhibitor) at various concentrations.
-
The uptake of the probe substrate is measured as described above.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the probe substrate uptake) is then calculated.
-
Vesicular Transport Assay
This assay utilizes membrane vesicles isolated from cells overexpressing a specific transporter to directly measure ATP-dependent transport.
-
Vesicle Preparation: Membrane vesicles are prepared from Sf9 insect cells or mammalian cells overexpressing the transporter of interest.
-
Transport Experiment:
-
Vesicles are incubated with the radiolabeled test compound in the presence of ATP or a non-hydrolyzable analog (e.g., AMP) as a negative control.
-
The transport reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles but allows the free compound to pass through.
-
The radioactivity retained on the filter is measured by scintillation counting.
-
-
Data Analysis: ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and the uptake in the presence of AMP.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for efflux and uptake transporter assays.
Caption: Known interactions of Lopinavir and the data gap for its M-1 metabolite.
References
- 1. Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378) given in combination with ritonavir in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic effects of lopinavir/ritonavir in HIV-negative men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Lopinavir in HIV-Infected Adults Receiving Rifampin with Adjusted Doses of Lopinavir-Ritonavir Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vivanls.com [vivanls.com]
- 7. Metabolic and Neurologic Consequences of Chronic Lopinavir/Ritonavir Administration to C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lopinavir metabolism in humans and commonly used animal models. Understanding species-specific differences in drug metabolism is crucial for the preclinical development and clinical application of pharmaceuticals. The data presented here, supported by experimental evidence, aims to facilitate the translation of animal study results to human clinical outcomes.
I. Overview of Lopinavir Metabolism
Lopinavir, an HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). However, it exhibits poor oral bioavailability due to extensive first-pass metabolism.[1] To overcome this, lopinavir is co-formulated with ritonavir, a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme system.[2][3] This co-administration, known as "boosting," significantly increases lopinavir's plasma concentrations and therapeutic efficacy.[2]
The primary metabolic pathway for lopinavir across species is oxidation, mediated almost exclusively by CYP3A enzymes in the liver and intestine.[1][4] While unchanged lopinavir is the predominant component found in plasma, several oxidative metabolites have been identified.[1][5]
II. Comparative Pharmacokinetics of Lopinavir/Ritonavir
The following table summarizes key pharmacokinetic parameters of lopinavir when co-administered with ritonavir in humans and various animal models. These values highlight the inter-species variability in drug disposition.
| Parameter | Human | Rhesus Monkey | Dog | Rat | Mouse |
| Dose (LPV/r) | 400/100 mg BID | 400/100 mg BID | Not specified | 2:1 ratio (IV) | 50/12.5 to 200/50 mg/kg daily |
| Tmax (hr) | ~4.4[1] | 6.0 - 24.0[6] | Not specified | Not applicable (IV) | ~4.0 |
| Cmax (µg/mL) | 9.8 ± 3.7[1] | 9.4 - 10.9[6] | Not specified | Not specified | Not specified |
| AUC (µg·hr/mL) | 92.6 ± 34.2[1] | 105.8 - 170.7[6] | Variable[7] | Not specified | 95 (at 200/50 mg/kg)[8] |
| Half-life (hr) | 5-6[1] | Not determined[6] | Not specified | Not specified | Not specified |
| Oral Bioavailability (unboosted) | ~25%[1] | Not specified | Negligible to 25%[5] | Negligible to 25%[5] | Not specified |
| Oral Bioavailability (boosted) | Significantly increased | Not specified | 40% - 55%[5] | 40% - 55%[5] | Not specified |
| Protein Binding | 98-99%[5] | Not specified | High[5] | High[5] | Not specified |
Note: Pharmacokinetic parameters can vary significantly based on the specific study design, analytical methods, and animal strain.
III. Metabolic Pathways and Bioactivation
Lopinavir undergoes extensive oxidative metabolism primarily by CYP3A4 and CYP3A5 in humans.[9] Ritonavir's potent inhibition of these enzymes is the cornerstone of its boosting effect.[2] In addition to CYP3A, CYP2D6 may play a minor role in lopinavir's bioactivation.[2] The resulting metabolites are primarily excreted in the feces.[1]
Caption: Lopinavir metabolic pathway.
IV. Experimental Protocols
The investigation of lopinavir metabolism typically involves a combination of in vitro and in vivo studies.
A. In Vitro Metabolism Studies
-
Objective: To identify the primary enzymes responsible for lopinavir metabolism and to characterize the metabolites formed.
-
Methodology:
-
Microsome Incubation: Lopinavir is incubated with liver microsomes from humans and various animal species. These microsomes contain a high concentration of drug-metabolizing enzymes.
-
CYP450 Isoform Identification: Specific chemical inhibitors of different CYP450 isoforms or recombinant human CYP450 enzymes are used to pinpoint the key enzymes involved in lopinavir's metabolism.[10]
-
Metabolite Identification: Following incubation, the samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify the metabolites.[11]
-
B. In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of lopinavir in living organisms.
-
Methodology:
-
Animal Model Selection: Common models include mice, rats, dogs, and non-human primates.[5][6][7][12]
-
Drug Administration: Lopinavir/ritonavir is administered orally or intravenously to the animals.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Concentration Analysis: Plasma is separated from the blood samples, and the concentrations of lopinavir and its metabolites are quantified using a validated analytical method, typically HPLC-MS/MS.[11]
-
Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Caption: A typical experimental workflow.
V. Species-Specific Considerations
-
Humans: Metabolism is dominated by CYP3A4 and CYP3A5.[9] The co-administration of ritonavir is essential for therapeutic efficacy.
-
Rats and Dogs: Similar to humans, these models show that ritonavir significantly enhances lopinavir exposure by inhibiting its metabolism.[5] The oral bioavailability of unboosted lopinavir is low in these species.[5]
-
Mice: Mice are frequently used to study the metabolic side effects of lopinavir/ritonavir, such as hyperlipidemia and lipodystrophy.[8][12][13] Dose adjustments based on body surface area are necessary when translating human doses to mice.[12]
-
Rhesus Monkeys: As a non-human primate model, rhesus monkeys provide a closer physiological comparison to humans for pharmacokinetic studies.[6]
VI. Conclusion
The metabolism of lopinavir is qualitatively similar across humans and commonly used animal models, with CYP3A being the principal enzyme system involved. The necessity of ritonavir boosting for achieving therapeutic concentrations is also a consistent finding. However, quantitative differences in pharmacokinetic parameters exist, underscoring the importance of careful dose selection and allometric scaling when extrapolating preclinical data to humans. The choice of animal model should be guided by the specific research question, whether it is elucidating metabolic pathways, assessing pharmacokinetics, or investigating long-term metabolic complications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsf.org [apsf.org]
- 4. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Pharmacokinetics of Lopinavir-ritonavir in Rhesus Monkeys. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Bioavailability of generic ritonavir and lopinavir/ritonavir tablet products in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Treatment with Lopinavir-Ritonavir Induces a Reduction in Peripheral Adipose Depots in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. The effects of ritonavir and lopinavir/ritonavir on the pharmacokinetics of a novel CCR5 antagonist, aplaviroc, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic and Neurologic Consequences of Chronic Lopinavir/Ritonavir Administration to C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic and neurologic consequences of chronic lopinavir/ritonavir administration to C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of Lopinavir Metabolite M-1. While direct inter-laboratory validation data for this specific metabolite is not publicly available, this document outlines the critical parameters and experimental protocols based on established methods for the parent drug, Lopinavir. This information is intended to assist researchers in designing and assessing the performance of assays for Lopinavir M-1 across different laboratories, a crucial step in clinical trial sample analysis and therapeutic drug monitoring.
Lopinavir Metabolism and the Importance of M-1 Quantification
Lopinavir, an antiretroviral protease inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes. This process leads to the formation of several metabolites, with M-1, M-3, and M-4 being the most prominent in plasma.[1][2] this compound is an active metabolite, meaning it may contribute to the overall therapeutic effect and is, therefore, an important analyte to monitor in pharmacokinetic and drug metabolism studies.[3] The co-administration of Ritonavir, a potent CYP3A inhibitor, is a standard practice to boost Lopinavir's bioavailability by reducing its metabolism.
Representative Experimental Protocol for Lopinavir and Metabolite M-1 Quantification
The following protocol is a representative example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that can be adapted for the simultaneous quantification of Lopinavir and its M-1 metabolite in human plasma. Such methods are well-established for the parent drug and provide the necessary sensitivity and selectivity for bioanalytical studies.[4][5]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Lopinavir and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Lopinavir, Lopinavir M-1, and the internal standard need to be optimized.
Performance Characteristics of Lopinavir Quantification Methods
The following table summarizes typical validation parameters for the quantification of Lopinavir in human plasma, as reported in various single-laboratory validation studies. An inter-laboratory validation for Lopinavir M-1 should aim to achieve similar performance characteristics across all participating laboratories.
| Validation Parameter | Typical Performance for Lopinavir Quantification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Data synthesized from multiple sources detailing validated analytical methods for Lopinavir.[6][7]
Inter-Laboratory Validation Workflow
A successful inter-laboratory validation study requires a well-defined workflow to ensure consistency and comparability of results. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an Inter-Laboratory Validation Study.
Lopinavir Metabolism Pathway
The metabolic pathway of Lopinavir to its M-1 metabolite is primarily mediated by the CYP3A enzyme system in the liver. Understanding this pathway is crucial for interpreting drug interaction studies and pharmacokinetic data.
Caption: Metabolic Pathway of Lopinavir to Metabolite M-1.
References
- 1. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. A simple HPLC method for simultaneous determination of lopinavir, ritonavir and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[1] Its metabolism in the human body is extensive, primarily occurring through the hepatic cytochrome P450 system, leading to the formation of several oxidative metabolites.[2] Lopinavir Metabolite M-1 has been identified as an active metabolite with in vitro antiviral activities.[3] Given its biological activity, it is imperative that both the parent drug and its metabolites are disposed of in a manner that minimizes environmental contamination and potential health risks.
Recommended Disposal Procedures
In the absence of specific protocols for this compound, the following guidelines, based on the disposal procedures for lopinavir and other antiretroviral agents, should be strictly followed. Disposal should always be in accordance with national, state, and local regulations.[4]
Operational Plan for Disposal:
-
Return to Manufacturer: If possible, the most preferable method of disposal is to return the pharmaceutical waste to the manufacturer.[1] They are best equipped to handle and dispose of their products safely.
-
Licensed Medical Waste Contractor: If returning to the manufacturer is not an option, the waste must be handled by a state-licensed medical waste contractor.[1] This ensures that the waste is transported and disposed of in compliance with all regulatory requirements.
-
Disposal Methods: The licensed contractor will typically use one of the following methods for disposal:
Key Safety Precautions:
-
Labeling and Packaging: All waste containing Lopinavir or its metabolites must be clearly labeled and securely packaged to prevent leakage or exposure during transport.[1]
-
Personal Protective Equipment (PPE): When handling waste containing these compounds, appropriate PPE, including gloves and protective clothing, should be worn to avoid skin contact.[4]
-
Avoid Environmental Release: Under no circumstances should this material be released into waterways, soil, or drinking water supplies.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is important to note that the environmental impact of antiretroviral drugs and their metabolites is a growing concern. Studies have detected these compounds in wastewater, highlighting the need for proper disposal to protect aquatic ecosystems.[5] By adhering to these guidelines, researchers and laboratory professionals can contribute to a safer working environment and minimize the ecological footprint of their work.
References
- 1. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. camberpharma.com [camberpharma.com]
- 5. Revealing the toxicity of lopinavir- and ritonavir-containing water and wastewater treated by photo-induced processes to Danio rerio and Allivibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Lopinavir Metabolite M-1. Given the absence of a publicly available Safety Data Sheet (SDS) for this specific metabolite, the following procedures are based on the known properties of the parent compound, Lopinavir, and established best practices for managing potent pharmaceutical agents in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Key Safety and Physical Data
Quantitative data for Lopinavir is summarized below and should be considered as a proxy for this compound in the absence of specific data for the metabolite.
| Property | Value | Source |
| Molecular Formula | C37H48N4O5 | [1] |
| Molecular Weight | 628.8 g/mol | [1][2] |
| Melting Point | 124-127 °C | [2] |
| Solubility | Practically insoluble in water; freely soluble in methanol and ethanol. | [3][4] |
| Appearance | White to light tan powder. | [3] |
| Toxicological Hazards | Causes skin and eye irritation; may cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. | [5] |
Operational Plan: Handling this compound
A meticulous approach to handling this compound is paramount to minimize exposure risk. All procedures involving this compound should be conducted within a designated containment area, such as a certified chemical fume hood or a glove box.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory:
-
Primary PPE:
-
Safety glasses with side shields
-
Laboratory coat
-
Closed-toe shoes
-
Nitrile gloves
-
-
Secondary/Task-Specific PPE (for handling powders/solids):
-
Full-face respirator with appropriate cartridges
-
Chemical-resistant coveralls or suit
-
Double-gloving (e.g., nitrile or neoprene)
-
Chemical-resistant boots or shoe covers
-
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area within a fume hood for handling the compound.
-
Ensure all necessary equipment, including microbalances, spatulas, and weighing paper, are placed inside the containment area before starting.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the designated containment area to prevent the generation of airborne particles.
-
Use anti-static weighing dishes and tools to minimize the dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the pre-weighed compound slowly and carefully to prevent splashing.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
PPE Removal:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Outer gloves should be removed and discarded into a hazardous waste bag before leaving the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weighing papers, pipette tips, and contaminated lab consumables, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, ensuring the label is defaced or removed.
Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Adhere to all local, state, and federal regulations for the disposal of pharmaceutical waste.[6][7][8]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate: Restrict access to the spill area. If the spill is in a fume hood, keep the sash at a safe working height.
-
Report: Notify your laboratory supervisor and institutional EHS department immediately.
-
PPE: Do not attempt to clean up the spill without the appropriate PPE, including a respirator, chemical-resistant gloves, and protective clothing.
-
Cleanup (if trained and safe to do so):
-
For small powder spills, gently cover with damp paper towels to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully collect all contaminated materials using non-sparking tools and place them in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
References
- 1. Lopinavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lopinavir | 192725-17-0 [chemicalbook.com]
- 4. LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
